Trofosfamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
| Record name | Trifosfamide | |
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Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
| Record name | Trofosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trofosfamide [INN] | |
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| Record name | Trofosfamide | |
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| Record name | NSC314928 | |
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| Record name | NSC314927 | |
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| Record name | Trofosfamide | |
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| Record name | Trifosfamide | |
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| Record name | Trofosfamide | |
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| Record name | TROFOSFAMIDE | |
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Foundational & Exploratory
Trofosfamide: A Prodrug of Ifosfamide and Cyclophosphamide - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trofosfamide is an oxazaphosphorine alkylating agent that acts as a prodrug, primarily undergoing metabolic activation to generate active cytotoxic metabolites, including ifosfamide and cyclophosphamide. This guide provides a comprehensive technical overview of this compound, focusing on its metabolic activation, mechanism of action, and preclinical and clinical efficacy. Quantitative data from pharmacokinetic studies, in vitro cytotoxicity assays, and in vivo tumor models are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key analytical and biological assays are also provided to support further research and development.
Introduction
This compound, a structural analog of cyclophosphamide and ifosfamide, is an orally bioavailable chemotherapeutic agent.[1][2] Its clinical utility stems from its conversion in the body to active alkylating agents that exert cytotoxic effects on rapidly dividing cancer cells.[1][3] This document delves into the core scientific principles underlying the pharmacology of this compound, providing a technical resource for professionals in the field of oncology drug development.
Metabolic Activation and Mechanism of Action
This compound itself is an inactive prodrug that requires hepatic biotransformation to exert its cytotoxic effects.[3] The metabolic activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4.[4][5][6][7]
The primary metabolic pathways are:
-
4-Hydroxylation: The initial and rate-limiting step is the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring to form 4-hydroxy-trofosfamide. This is the main activation pathway.[3]
-
Dechloroethylation: this compound can also undergo N-dechloroethylation to form ifosfamide and, to a lesser extent, cyclophosphamide.[1]
Following its formation, 4-hydroxy-trofosfamide exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound is unstable and undergoes spontaneous decomposition to yield the ultimate cytotoxic species, phosphoramide mustard, and a byproduct, acrolein.[8]
Phosphoramide mustard is a potent bifunctional alkylating agent. It forms covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2][6][9][10][11] This leads to the formation of intra- and interstrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12][13]
Figure 1: Metabolic Activation Pathway of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 13. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
An In-depth Technical Guide to the Chemical Structure and Activity of Trofosfamide
Trofosfamide is an orally bioavailable alkylating agent belonging to the oxazaphosphorine class of cytotoxic drugs.[1] It functions as a prodrug, meaning it is converted into its active forms within the body.[2] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies for its analysis.
Chemical Structure and Properties
This compound is a synthetic derivative of cyclophosphamide.[3] Its chemical name is N,N,3-tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide.[3][4] The structure consists of a central oxazaphosphorine ring with three 2-chloroethyl side chains, which are crucial for its alkylating activity.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈Cl₃N₂O₂P | [3][5] |
| Molecular Weight | 323.58 g/mol | [3][6] |
| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [5] |
| CAS Number | 22089-22-1 | [3][6] |
| Melting Point | 50-51 °C | [3] |
| Optical Rotation | [α]D²⁵ -28.6° (c = 2 in CH₃OH) | [3] |
| Appearance | Crystals from ether | [3] |
Mechanism of Action: From Prodrug to DNA Damage
This compound itself is inactive. Its therapeutic effect is dependent on its metabolic activation, which primarily occurs in the liver. This multi-step process converts the parent compound into potent DNA alkylating agents.
-
Hepatic Activation: Upon oral administration, this compound is absorbed and transported to the liver, where cytochrome P450 (CYP) enzymes catalyze its metabolism.[1][2]
-
Formation of Active Metabolites: The primary metabolic pathway involves dechloroethylation to form ifosfamide.[7] Both this compound and the resulting ifosfamide can undergo 4-hydroxylation, a critical activation step.[7] This leads to the formation of active metabolites such as 4-hydroxyifosfamide and isophosphoramide mustard.[1]
-
DNA Alkylation: These active metabolites are powerful alkylating agents. They travel through the bloodstream to cancer cells, where they transfer alkyl groups to the DNA bases.[1]
-
Induction of Apoptosis: This alkylation results in the formation of DNA-DNA cross-links, which prevent the DNA strands from separating for replication and transcription.[4][5] The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][8] Because cancer cells divide rapidly, they are more susceptible to this DNA-damaging effect than many normal cells.[2]
Experimental Protocols
The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. A common methodology involves chromatographic techniques.
Objective: To determine the concentration of this compound and its primary metabolites (e.g., ifosfamide, cyclophosphamide) in patient plasma.
Methodology: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) [7]
-
Sample Collection and Preparation:
-
Collect blood samples from patients at specified time points following oral administration of this compound.
-
Separate plasma by centrifugation.
-
Perform a liquid-liquid or solid-phase extraction to isolate the drug and its metabolites from plasma proteins and other interfering substances.
-
Derivatize the extracted analytes if necessary to improve their volatility and thermal stability for GC analysis.
-
-
Gas Chromatography (GC) Analysis (for stable metabolites):
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD).
-
Column: A capillary column suitable for separating the analytes (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound, ifosfamide, and other related compounds.
-
Detection: The detector identifies and quantifies the analytes as they elute from the column. Mass spectrometry provides high specificity for structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis (for hydroxylated metabolites):
-
Instrument: HPLC system with a UV or MS detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength or mass spectrometry for enhanced sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations for this compound and each metabolite.
-
Calculate the concentration of each analyte in the patient samples by comparing their peak areas to the calibration curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound [drugfuture.com]
- 4. Facebook [cancer.gov]
- 5. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Discovery and Development of Trofosfamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, represents a significant development in the landscape of chemotherapy. As a prodrug of ifosfamide and cyclophosphamide, its oral bioavailability and distinct metabolic profile have carved a niche for its use in treating a variety of malignancies, most notably soft tissue sarcomas and lymphomas. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical journey of this important chemotherapeutic agent.
Introduction: The Genesis of an Alkylating Agent
The story of this compound is intrinsically linked to the development of nitrogen mustard analogues, a class of compounds that ushered in the era of modern chemotherapy. Following the successful application of cyclophosphamide and its isomer ifosfamide, researchers sought to develop analogues with improved therapeutic indices, oral bioavailability, and potentially different spectrums of activity. This compound emerged from these efforts as a promising orally active derivative.[1][2] It is structurally related to cyclophosphamide and ifosfamide, differing in the substitution on the exocyclic nitrogen atom.[3] Marketed under trade names such as Ixoten and Genoxal, this compound has been the subject of extensive preclinical and clinical investigation for several decades.[1]
Synthesis and Chemical Properties
This compound, with the chemical name 3-(2-chloroethyl)-2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, is synthesized as an analogue of ifosfamide and cyclophosphamide. The synthesis generally involves the reaction of 3-(2-chloroethyl)amino-1-propanol with phosphorus oxychloride to form the oxazaphosphorine ring, followed by the addition of the bis(2-chloroethyl)amino group to the phosphorus atom.
Experimental Protocol: General Synthesis of Oxazaphosphorine Analogues
A typical synthesis protocol for oxazaphosphorine analogues like this compound involves the following key steps:
-
Ring Formation: 3-Amino-1-propanol or its N-substituted derivatives are reacted with phosphorus oxychloride in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction forms the cyclic phosphoramidic chloride intermediate.
-
Addition of the Second Amine: The cyclic intermediate is then reacted with the desired amine, in the case of this compound, bis(2-chloroethyl)amine, to yield the final product.
-
Purification: The crude product is purified using techniques such as crystallization or column chromatography to yield the final, pure compound.
Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and purification methods, may vary based on the specific analogue being synthesized.
Mechanism of Action: A Prodrug's Journey to DNA Damage
This compound is a prodrug, meaning it is inactive until it is metabolized in the body.[4][5] Its cytotoxic effects are a result of its conversion to active alkylating metabolites.
Metabolic Activation
Upon oral administration, this compound is absorbed and transported to the liver, where it undergoes extensive metabolism by cytochrome P450 (CYP) enzymes.[4][5] The primary metabolic pathways include:
-
Hydroxylation: The initial and rate-limiting step is the hydroxylation of the oxazaphosphorine ring at the C4 position, forming 4-hydroxy-trofosfamide.[6]
-
Dechloroethylation: this compound is also dechloroethylated to produce ifosfamide and, to a lesser extent, cyclophosphamide.[7]
These primary metabolites are then further converted to the ultimate cytotoxic species. 4-hydroxy-trofosfamide exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound can then be detoxified by aldehyde dehydrogenase or spontaneously decompose to form the active alkylating agent, isophosphoramide mustard, and the toxic byproduct, acrolein.[5]
DNA Alkylation and Cytotoxicity
The active metabolite, isophosphoramide mustard, is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules, primarily DNA.[4][5] The mechanism of cytotoxicity involves:
-
DNA Adduct Formation: The mustard moiety forms covalent bonds with DNA bases, preferentially at the N7 position of guanine.[8][9][10]
-
DNA Cross-linking: As a bifunctional alkylating agent, isophosphoramide mustard can react with two different guanine bases, leading to the formation of interstrand and intrastrand DNA cross-links.[8]
-
Inhibition of DNA Replication and Transcription: These DNA lesions distort the DNA helix, interfering with the processes of DNA replication and transcription.[4][5]
-
Induction of Apoptosis: The accumulation of irreparable DNA damage triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).[4][5]
Preclinical Studies
In Vitro Cytotoxicity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, its active metabolites have demonstrated potent cytotoxic activity in various in vitro assays.
Experimental Protocol: Representative In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (or its active metabolites) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Animal Studies
Preclinical in vivo studies in animal models, typically xenografts in immunodeficient mice, have been crucial in evaluating the anti-tumor efficacy and toxicity profile of this compound.
Experimental Protocol: Representative Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) are calculated.
-
Toxicity Assessment: The toxicity of the treatment is monitored by observing changes in body weight, clinical signs of distress, and, in some cases, through hematological and histopathological analysis.
Clinical Trials
This compound has been evaluated in numerous clinical trials for various cancer types, with a significant focus on soft tissue sarcoma and lymphoma.
Soft Tissue Sarcoma
A randomized phase II trial (NCT00204568) compared the efficacy and safety of oral this compound with doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma.[9]
| Parameter | This compound (Arm B) | Doxorubicin (Arm A) |
| Number of Patients | 80 | 40 |
| Median Age (years) | 70 | 70 |
| 6-Month Progression-Free Rate (PFR) | 27.6% (95% CI, 18.0-39.1) | 35.9% (95% CI, 21.2-52.8) |
| Median Progression-Free Survival (months) | 2.8 (95% CI, 1.7-3.6) | 4.3 (95% CI, 2.2-6.3) |
| Median Overall Survival (months) | 12.3 (95% CI, 9.6-16.2) | 9.8 (95% CI, 6.7-11.6) |
| Serious Adverse Events | 30.3% | 59% |
| Table 1: Key Efficacy and Safety Outcomes from the Phase II Trial in Elderly Patients with Soft Tissue Sarcoma [9] |
Experimental Protocol: NCT00204568 Trial Design
-
Study Design: Randomized, open-label, parallel-group, phase II clinical trial.
-
Patient Population: Patients aged 60 years or older with histologically confirmed, untreated metastatic or unresectable soft tissue sarcoma.
-
Interventions:
-
Arm A: Doxorubicin administered intravenously.
-
Arm B: this compound administered orally.
-
-
Primary Outcome: 6-month progression-free rate in the this compound arm.
-
Secondary Outcomes: Overall survival, progression-free survival, response rate, and safety.
Non-Hodgkin's Lymphoma
A phase II study investigated the efficacy of oral this compound in patients with malignant non-Hodgkin's lymphoma.[6][7]
| Parameter | Value |
| Number of Patients | 23 |
| Median Age (years) | 72 |
| Histology | 15 low-grade, 8 high-grade |
| Overall Response Rate | 61% |
| Complete Remission (CR) | 22% |
| Partial Remission (PR) | 39% |
| Median Duration of Response (months) | 4 (range 1.5-15+) |
| Table 2: Efficacy of this compound in Non-Hodgkin's Lymphoma [6][7] |
Experimental Protocol: Phase II Trial in Non-Hodgkin's Lymphoma
-
Study Design: Single-arm, open-label, phase II clinical trial.
-
Patient Population: Patients with malignant non-Hodgkin's lymphoma.
-
Intervention: Oral this compound 50 mg three times daily.
-
Primary Outcome: Overall response rate.
-
Secondary Outcomes: Duration of response, toxicity.
Pharmacokinetics
Pharmacokinetic studies have been essential in understanding the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
| Metabolite | T1/2 (hours) |
| This compound | ~1.0 - 1.5 |
| Ifosfamide | ~7.0 - 15.0 |
| 4-Hydroxy-trofosfamide | Not explicitly stated, but rapidly formed |
| Table 3: Half-life of this compound and a Key Metabolite [6][7] |
| Parameter | Value |
| Apparent Clearance (Cl/F) of this compound | 4.0 L/min |
| Molar AUC Ratio (4-hydroxy-TRO / TRO) | 1.59 |
| Molar AUC Ratio (IFO / TRO) | 6.90 |
| Molar AUC Ratio (CYCLO / TRO) | 0.74 |
| Table 4: Key Pharmacokinetic Parameters of this compound and its Metabolites [6] |
Experimental Protocol: Pharmacokinetic Study
-
Patient Population: Tumor patients with normal liver and renal function.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Drug and Metabolite Quantification: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), are calculated using appropriate software.
Conclusion
This compound has established itself as a valuable oral chemotherapeutic agent, particularly for patient populations where intravenous administration is less desirable. Its unique metabolic pathway, leading to the formation of the active alkylating agent isophosphoramide mustard, underpins its cytotoxic efficacy. While clinical trials have demonstrated its activity in soft tissue sarcoma and lymphoma, further research is warranted to explore its full potential in other malignancies and in combination with novel targeted therapies. This technical guide has provided a comprehensive overview of the critical data and experimental methodologies that have defined our current understanding of this compound, offering a solid foundation for future research and development in this area.
References
- 1. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]
- 2. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. View of this compound in Non-Hodgkin's Lymphoma a Phase II Study [medicaljournalssweden.se]
- 6. This compound in non-Hodgkin's lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]
An In-depth Technical Guide on Trofosfamide's Role as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is a potent antineoplastic agent belonging to the oxazaphosphorine class of cytotoxic drugs.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[1][2][3] As a cyclophosphamide analogue, its mechanism of action is centered on its role as a DNA alkylating agent, which ultimately disrupts DNA replication and transcription, leading to cancer cell death.[1][2][4] This guide provides a comprehensive overview of the molecular mechanisms, cellular consequences, and experimental evaluation of this compound's DNA alkylating properties.
Mechanism of Action: From Prodrug to Potent Alkylator
The cytotoxic activity of this compound is entirely dependent on its biotransformation into active metabolites. This multi-step process is crucial for its function as a DNA alkylating agent.
Bioactivation Pathway
-
Hepatic Metabolism : Upon administration, this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2][5] This initial step involves the hydroxylation of the oxazaphosphorine ring.
-
Formation of Active Metabolites : This hydroxylation leads to the formation of 4-hydroxy-trofosfamide, which exists in equilibrium with its tautomer, aldothis compound.[6] These intermediates then break down to produce the ultimate cytotoxic species, isophosphoramide mustard, and a byproduct, acrolein.[1][5][7] Isophosphoramide mustard is a powerful bifunctional alkylating agent responsible for the therapeutic effects of this compound.[3][4]
Caption: Bioactivation pathway of this compound to its active DNA alkylating metabolite.
DNA Alkylation
The active metabolite, isophosphoramide mustard, is a highly reactive electrophile that covalently attaches alkyl groups to nucleophilic sites on the DNA molecule.[1][4] The primary target for alkylation is the N7 position of guanine bases.[8][9] Since isophosphoramide mustard has two reactive chloroethyl groups, it can form two main types of DNA adducts:
-
Monoadducts : A single chloroethyl group reacts with a guanine base.
-
Interstrand Cross-links (ICLs) : Both chloroethyl groups react with guanine bases on opposite strands of the DNA double helix.[1][10] These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.[10][11]
Cellular Consequences and DNA Damage Response
The formation of DNA adducts, especially ICLs, triggers a cascade of cellular events aimed at repairing the damage. If the damage is too extensive, the cell is driven towards programmed cell death (apoptosis).
Cell Cycle Arrest and Apoptosis
The presence of bulky DNA adducts and ICLs stalls the replication fork and blocks transcription machinery.[1][11] This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to provide time for DNA repair. However, if the damage is irreparable, the cell will initiate apoptosis, effectively eliminating the damaged cell.[1][2]
DNA Damage Response (DDR) Pathways
The cellular response to ICLs is complex and involves multiple DNA repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of ICLs.[10][12]
-
ICL Recognition : The ICL is recognized by components of the FA pathway and other DNA repair proteins.[13]
-
Incision and Unhooking : Nucleases are recruited to make incisions in the DNA backbone on either side of the ICL, "unhooking" the cross-link from one strand.
-
Translesion Synthesis : Specialized DNA polymerases bypass the unhooked adduct.
-
Homologous Recombination : The resulting double-strand break is repaired through homologous recombination, using the sister chromatid as a template to ensure error-free repair.[13]
The activation of this pathway often involves the phosphorylation of the histone variant H2AX (to form γH2AX), a key marker of DNA double-strand breaks and replication stress.[8][14]
Caption: DNA damage response pathway initiated by this compound-induced interstrand cross-links.
Quantitative Assessment of this compound Activity
While specific IC50 values for this compound are not as widely published as for its parent compounds, the following table presents pharmacokinetic data for this compound and its key metabolites in humans, which is crucial for understanding its activity.
| Parameter | This compound | 4-Hydroxy-trofosfamide | Ifosfamide |
| Apparent Half-life (h) | ~1.2 | - | - |
| Cmax (µmol/L) | 10-13 | 10-13 | 10-13 |
| AUC Molar Ratio (vs. This compound) | 1.00 | 1.59 | 6.90 |
| Data compiled from studies in tumor patients receiving oral this compound.[6] |
Experimental Protocols
Investigating the DNA alkylating activity of this compound involves a variety of in vitro assays. Below are outlines of key experimental protocols.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating the effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation and Treatment : Prepare a serial dilution of this compound. Since this compound requires metabolic activation, co-incubate the cells with a liver S9 fraction. Treat the cells with varying concentrations of this compound for 24-72 hours.
-
MTT/XTT Reagent Addition : Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading : Add a solubilizing agent (e.g., DMSO for MTT) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis : Plot the absorbance values against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Alkaline Comet Assay for DNA Damage Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[15][16]
-
Cell Treatment and Harvesting : Treat cells with this compound (and S9 fraction) for a defined period. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding in Agarose : Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[17][18]
-
Alkaline Unwinding : Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.[17]
-
Electrophoresis : Apply an electric field. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate faster and further, forming a "comet tail".[16]
-
Staining and Visualization : Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Analysis : Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Protocol 3: Western Blot for γH2AX Detection
This protocol is used to detect the phosphorylation of H2AX, a marker for DNA double-strand breaks and replication stress.[8]
-
Protein Extraction : Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of γH2AX.
Conclusion
This compound's efficacy as a chemotherapeutic agent is rooted in its function as a DNA alkylating agent. Its metabolic activation to isophosphoramide mustard and the subsequent formation of cytotoxic DNA interstrand cross-links are the key events in its mechanism of action. These lesions overwhelm the cellular DNA repair machinery, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other DNA alkylating agents in a research and drug development setting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]
- 5. Oxazaphosphorine bioactivation and detoxification The role of xenobiotic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 13. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Metabolism of Trofosfamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trofosfamide, an oxazaphosphorine alkylating agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the intricacies of this compound metabolism is paramount for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the core metabolic pathways, the roles of specific CYP isozymes, quantitative metabolic data, and detailed experimental protocols for studying its biotransformation.
Introduction
This compound belongs to the same class of chemotherapeutic agents as cyclophosphamide and ifosfamide and shares a similar mechanism of action, which involves the alkylation of DNA, leading to cell cycle arrest and apoptosis.[1][2] Like its analogs, this compound is metabolically activated to form DNA-alkylating species. The primary routes of its metabolism are 4-hydroxylation, which leads to the formation of the active cytotoxic metabolites, and N-dechloroethylation, a pathway that can lead to both active and inactive, as well as potentially neurotoxic, byproducts.[2][3] The balance between these pathways, governed by the activity of specific CYP enzymes, is a critical determinant of the drug's therapeutic index.
Metabolic Pathways of this compound
The metabolism of this compound is complex, involving two main competing pathways catalyzed by cytochrome P450 enzymes.
4-Hydroxylation: The Activation Pathway
The crucial step for the bioactivation of this compound is the hydroxylation at the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxy-trofosfamide.[4] This metabolite exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound is unstable and undergoes spontaneous decomposition to yield the ultimate cytotoxic agent, phosphoramide mustard, and a byproduct, acrolein, which is implicated in urotoxicity.[2]
N-Dechloroethylation: The Inactivation and Alternative Activation Pathway
Concurrent with 4-hydroxylation, this compound undergoes N-dechloroethylation of its two chloroethyl side chains.[3] This process leads to the formation of ifosfamide and cyclophosphamide, which are themselves established anticancer drugs and require further metabolic activation via 4-hydroxylation.[5] This pathway also generates chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[3]
The following diagram illustrates the primary metabolic pathways of this compound.
Role of Cytochrome P450 Isozymes
In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the predominant enzyme responsible for both the 4-hydroxylation and N-dechloroethylation of this compound.[1] CYP2B6 has also been shown to possess catalytic activity towards both metabolic pathways, albeit to a lesser extent.[1] The dominant role of CYP3A4 was further substantiated by inhibition studies, where the selective CYP3A4 inhibitor ketoconazole significantly impeded both metabolic routes of this compound.[1]
Quantitative Analysis of this compound Metabolism
Quantitative data on the metabolism of this compound is crucial for understanding its pharmacokinetic profile and for predicting potential drug-drug interactions.
In Vivo Pharmacokinetic Data
A clinical study in cancer patients who received a single oral dose of this compound provided valuable insights into its in vivo metabolism. The results, summarized in the table below, highlight the rapid and extensive metabolism of the parent drug.[4]
| Compound | Relative Molar AUC (this compound = 1.0) | Peak Plasma Concentration (Cmax) (µmol/L) |
| This compound | 1.0 | 10 - 13 |
| 4-Hydroxy-trofosfamide | 1.59 | 10 - 13 |
| Ifosfamide | 6.90 | 10 - 13 |
| Cyclophosphamide | 0.74 | 1.5 - 4.0 |
| 4-Hydroxy-ifosfamide | 0.40 | 1.5 - 4.0 |
| 2- and 3-Dechloroethyl-ifosfamide | Not reported | 1.5 - 4.0 |
Table 1: In vivo pharmacokinetic parameters of this compound and its metabolites following a single oral dose in cancer patients. Data adapted from Brinker et al.[4]
In Vitro Enzyme Kinetics
While specific kinetic parameters (Km and Vmax) for this compound metabolism by individual CYP isoforms are not extensively reported, data from its structurally related analogs, ifosfamide and cyclophosphamide, provide valuable comparative insights into the catalytic efficiencies of CYP3A4 and CYP2B6.
| Substrate | Pathway | CYP Isoform | Km (mM) | Vmax (nmol/min/nmol P450) |
| Ifosfamide | 4-Hydroxylation | CYP3A4 | 1.33 | 56.9 |
| Ifosfamide | N-Dechloroethylation | CYP3A4 | 1.14 | 54.6 |
| Ifosfamide | 4-Hydroxylation | CYP2B6 | 1.88 | 10.1 |
| Ifosfamide | N-Dechloroethylation | CYP2B6 | 1.58 | 42.2 |
| Cyclophosphamide | 4-Hydroxylation | CYP3A4 | 1.46 | 25.5 |
| Cyclophosphamide | N-Dechloroethylation | CYP3A4 | 1.58 | 79.4 |
| Cyclophosphamide | 4-Hydroxylation | CYP2B6 | 1.89 | 100.4 |
| Cyclophosphamide | N-Dechloroethylation | CYP2B6 | - | <0.02 |
Table 2: Michaelis-Menten kinetic parameters for the metabolism of ifosfamide and cyclophosphamide by recombinant human CYP3A4 and CYP2B6. Data adapted from Huang et al.[6]
Experimental Protocols for In Vitro Metabolism Studies
The following section outlines a detailed methodology for investigating the in vitro metabolism of this compound using human liver microsomes.
Objective
To characterize the metabolic profile of this compound and identify the major metabolites formed by human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Ultrapure water
-
Reference standards for expected metabolites (if available)
Experimental Workflow
Detailed Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
MgCl2 (to a final concentration of 5-10 mM)
-
Pooled human liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL)
-
This compound stock solution (to the desired final concentration, e.g., 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, and 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for analysis.
Analytical Methodology
The analysis of this compound and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent drug and each metabolite. Full scan and product ion scan modes can be used for metabolite identification.
-
Data Analysis
-
Metabolite Identification: Compare the retention times and mass spectra of potential metabolites with those of authentic reference standards. In the absence of standards, high-resolution mass spectrometry can be used to determine the elemental composition and propose metabolite structures.
-
Quantification: Generate calibration curves for this compound and its major metabolites using reference standards. The concentration of each analyte in the samples can then be determined from these curves.
Conclusion
The metabolism of this compound is a critical aspect of its pharmacology, with cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2B6, playing a central role in its activation and detoxification. The provided data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the metabolic profile of this important anticancer agent. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ultimately for the safe and effective clinical use of this compound.
References
- 1. Investigation of the major human hepatic cytochrome P450 involved in 4-hydroxylation and N-dechloroethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and transport of oxazaphosphorines and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Trofosfamide on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, serves as a prodrug that undergoes metabolic activation to form cytotoxic compounds, primarily ifosfamide and cyclophosphamide. These active metabolites exert their antineoplastic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells. This technical guide provides an in-depth overview of the in vitro effects of this compound on various tumor cell lines, compiling available quantitative data on its cytotoxicity, detailing experimental protocols for key assays, and illustrating the critical signaling pathways involved in its mechanism of action.
Introduction
This compound is an orally bioavailable chemotherapeutic agent that has been investigated for its efficacy against a range of malignancies, including lymphomas, leukemias, and solid tumors such as breast and ovarian cancer.[1] Its mechanism of action is centered on its metabolic conversion to active alkylating agents that cross-link DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death.[2][3] Understanding the intricate cellular and molecular responses to this compound is paramount for optimizing its therapeutic use and developing novel combination strategies. This guide summarizes key in vitro findings to provide a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action
This compound's journey from an inert prodrug to a potent cytotoxic agent involves a series of metabolic transformations and subsequent interactions with cellular machinery.
Metabolic Activation
Following administration, this compound is metabolized in the liver by cytochrome P450 enzymes. This process converts this compound into its active metabolites, including ifosfamide and cyclophosphamide. These metabolites are then further converted to the ultimate alkylating species, such as isophosphoramide mustard.[2][3]
Metabolic activation pathway of this compound.
DNA Damage and Apoptosis Induction
The active metabolites of this compound are potent alkylating agents that covalently bind to DNA, forming intra- and inter-strand cross-links.[2] This extensive DNA damage triggers a cascade of cellular events, including the activation of DNA repair mechanisms. However, when the damage is beyond repair, the cell initiates apoptosis.[3] This process is often mediated by the p53 tumor suppressor protein, which, upon activation by DNA damage, transactivates pro-apoptotic genes.
This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax are upregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[2]
Signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, the DNA damage caused by this compound's active metabolites can also lead to cell cycle arrest. This is a cellular defense mechanism to halt proliferation and allow time for DNA repair. The p53 protein plays a crucial role in this process as well, by inducing the expression of cell cycle inhibitors like p21. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest of the cell cycle, typically at the G1/S or G2/M checkpoints.
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. While comprehensive in vitro data for this compound across a wide range of cancer cell lines is limited in publicly available literature, data for its primary active metabolite, ifosfamide, and the related compound cyclophosphamide provide valuable insights into its potential spectrum of activity.
Table 1: IC50 Values of Ifosfamide and its Metabolites in Various Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 133 ± 8.9 | 24 h | [4] |
| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 125 ± 11.2 | 48 h | [4] |
| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 100.2 ± 7.6 | 72 h | [4] |
| MX1 | Breast Cancer | 4-hydroxy-ifosfamide | 10.8 | Not Specified | [5] |
| S117 | Not Specified | 4-hydroxy-ifosfamide | 25.0 | Not Specified | [5] |
| U2OS (Sensitive) | Osteosarcoma | Ifosfamide | 33.12 | Not Specified | [6] |
| U2OS (Resistant) | Osteosarcoma | Ifosfamide | 37.13 | Not Specified | [6] |
Table 2: IC50 Values of Cyclophosphamide in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Raw 264.7 | Macrophage | 145.44 | [7] |
| HeLa | Cervical Cancer | >100 | [8] |
| HEp2 | Laryngeal Cancer | >100 | [8] |
Note: The cytotoxicity of this compound and its metabolites can vary significantly depending on the cell line, experimental conditions, and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the effects of this compound on tumor cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Tumor cell lines
-
Complete cell culture medium
-
This compound (or its active metabolites)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its metabolites for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Tumor cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Culture cells and treat them with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Tumor cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Tumor cell lines
-
This compound
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound.
-
Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Conclusion
In vitro studies are fundamental to elucidating the mechanisms of action of anticancer agents like this compound. The evidence strongly indicates that this compound's efficacy is derived from its metabolic activation into DNA alkylating agents that induce significant DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The p53 signaling pathway is a critical mediator of these cellular responses. While direct quantitative data on the cytotoxicity of this compound across a broad panel of cancer cell lines remains to be fully established, the available information on its active metabolites suggests a potent and wide-ranging antitumor activity. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced effects of this compound, paving the way for more effective therapeutic strategies and the development of novel cancer treatments.
References
- 1. Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. researchgate.net [researchgate.net]
- 5. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cytotoxic Metabolites of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a detailed overview of the cytotoxic metabolites of this compound, their mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used for their investigation.
Metabolic Activation of this compound
This compound itself is therapeutically inactive. Following administration, it undergoes extensive metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, to generate a cascade of active and inactive metabolites. The initial and most critical step is the conversion of this compound to its cyclophosphamide analogue, ifosfamide (IFO), and to a lesser extent, cyclophosphamide (CYC).[1] A significant metabolic pathway is also the direct 4-hydroxylation of this compound to form 4-hydroxy-trofosfamide.[2]
These primary metabolites are further metabolized to produce the ultimate cytotoxic species. The activation pathway involves the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide and 4-hydroxycyclophosphamide. These intermediates exist in equilibrium with their open-ring tautomers, aldoifosfamide and aldophosphamide, respectively. These tautomers are unstable and undergo spontaneous β-elimination to release the ultimate alkylating agents, isophosphoramide mustard and phosphoramide mustard, along with the toxic byproducts acrolein and chloroacetaldehyde.[3]
Cytotoxic Metabolites and Their Mechanisms of Action
The antitumor activity of this compound is mediated by its electrophilic mustard metabolites and, to some extent, by its aldehyde byproducts.
-
Isophosphoramide Mustard and Phosphoramide Mustard: These are the primary DNA alkylating agents. Their bifunctional nature allows them to form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to the formation of inter- and intrastrand DNA cross-links.[3] These cross-links inhibit DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] Phosphoramide mustard is known to reduce cell viability in rat granulosa cells at concentrations of 3 µM and higher.[4]
-
Acrolein: This highly reactive α,β-unsaturated aldehyde is a byproduct of both ifosfamide and cyclophosphamide metabolism. While not a direct DNA alkylating agent in the same manner as the mustards, acrolein exhibits significant cytotoxicity.[5] It can deplete cellular glutathione levels, leading to oxidative stress, and can react with proteins and DNA, contributing to cellular damage.[6] Acrolein has been shown to be a more potent toxin than chloroacetaldehyde in isolated rat hepatocytes.[6]
-
Chloroacetaldehyde (CAA): Primarily a metabolite of ifosfamide, CAA is also cytotoxic. It is associated with the neurotoxicity and nephrotoxicity sometimes observed with ifosfamide therapy.[7] CAA can also deplete glutathione and induce oxidative stress.[6] Studies have shown that CAA can decrease the viability of human urothelial cells at a concentration of 10 µM, which is ten-fold lower than that of acrolein.[8] In a human proximal tubule cell line, CAA was found to be more potent than acrolein in inducing necrosis.[2]
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for the key metabolites of this compound across various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as exposure time and the specific assay used.
| Metabolite | Cell Line | IC50 (µM) | Exposure Time | Assay |
| Phosphoramide Mustard | V79 (Chinese Hamster Lung) | 77 | 3 hours | Clonogenic Assay |
| CCRF-CEM (Human Leukemia) | ~7.7 (1.7 µg/mL) | Not Specified | Not Specified | |
| PC-3 (Human Prostate Cancer) | 687 (Normoxia) | Not Specified | Viability Assay | |
| PC-3 (Human Prostate Cancer) | 6.49 ± 0.67 (Hypoxia) | Not Specified | Viability Assay | |
| DU145 (Human Prostate Cancer) | 842 (Normoxia) | Not Specified | Viability Assay | |
| DU145 (Human Prostate Cancer) | 4.14 ± 0.66 (Hypoxia) | Not Specified | Viability Assay | |
| Isophosphoramide Mustard | L1210 (Mouse Leukemia) | 33 | 1 hour | Not Specified |
| L1210 (Mouse Leukemia) | 15 | 4 hours | Not Specified | |
| Acrolein | RT4 (Human Urothelial) | >100 | Not Specified | Viability Assay |
| T24 (Human Urothelial) | ~100 | Not Specified | Viability Assay | |
| Chloroacetaldehyde | RT4 (Human Urothelial) | ~10 | Not Specified | Viability Assay |
| T24 (Human Urothelial) | ~10 | Not Specified | Viability Assay | |
| LS174T (Human Colon Carcinoma) | ~50 | Not Specified | Not Specified |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]
1. Cell Seeding:
-
Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.[10]
2. Compound Treatment:
-
Prepare a stock solution of the test metabolite in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[11]
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][12]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[9][10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[13][14]
Quantification of Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and its metabolites in biological matrices.
1. Sample Preparation:
-
For plasma or urine samples, a liquid-liquid extraction or solid-phase extraction is typically performed to remove proteins and other interfering substances.[12]
-
For cell culture media, protein precipitation with a solvent like acetonitrile may be sufficient.[15]
2. Chromatographic Separation:
-
A reversed-phase C18 column is commonly used.[12]
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17]
-
A gradient elution program is typically employed to achieve optimal separation of the various metabolites.
3. Detection:
-
UV detection can be used for quantification.[2]
-
For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS/MS).[18][19]
4. Quantification:
-
A calibration curve is generated using standards of known concentrations for each metabolite.
-
The concentration of each metabolite in the samples is determined by comparing its peak area to the calibration curve.
Conclusion
This compound's cytotoxic effects are the result of a complex metabolic activation process that generates highly reactive alkylating mustards and toxic aldehyde byproducts. The primary mechanism of action is the induction of DNA cross-links by isophosphoramide mustard and phosphoramide mustard, leading to apoptosis in cancer cells. Acrolein and chloroacetaldehyde also contribute to cytotoxicity through mechanisms involving oxidative stress and protein damage. Understanding the specific cytotoxic profiles of these metabolites is crucial for optimizing the therapeutic use of this compound and developing strategies to mitigate its associated toxicities. The experimental protocols outlined in this guide provide a framework for the continued investigation of these potent anticancer agents.
References
- 1. Targeted 1,3-dipolar cycloaddition with acrolein for cancer prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetaldehyde- and acrolein-induced death of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrolein cytotoxicity and glutathione depletion in n-3 fatty acid sensitive- and resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrolein and chloroacetaldehyde: an examination of the cell and cell-free biomarkers of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. High-throughput LC-MS quantitation of cell culture metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Trofosfamide Stock Solution in DMSO
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of Trofosfamide stock solutions in Dimethyl Sulfoxide (DMSO). This compound is an alkylating agent with antineoplastic activity.[1] A stock solution in a suitable solvent is often required for in vitro and in vivo research. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds. This protocol outlines the necessary safety precautions, materials, and step-by-step procedures for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈Cl₃N₂O₂P | [2] |
| Molecular Weight | 323.6 g/mol | [2] |
| Physical Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [2][3] |
| Solubility in DMSO | Approximately 30 mg/mL | [2][3][4] |
| Other Solubilities | Ethanol: ~50 mg/mL, DMF: ~50 mg/mL, PBS (pH 7.2): ~10 mg/mL | [2][3][4] |
| Storage of Solid | -20°C | [3] |
| Stability of Solid | ≥ 4 years at -20°C | [3] |
Experimental Protocol: this compound Stock Solution in DMSO
This protocol details the procedure for preparing a 30 mg/mL stock solution of this compound in DMSO.
Safety Precautions
Hazard Warning: this compound is a hazardous substance that may cause genetic defects, cancer, and damage fertility or the unborn child.[5] It is toxic if swallowed and causes damage to organs through prolonged or repeated exposure.[5] DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin and can cause skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles when handling this compound and DMSO.[6][8][9]
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes) and chemical waste according to your institution's hazardous waste disposal guidelines.
-
Spill Management: In case of a spill, evacuate the area and follow your institution's spill cleanup procedures. For small spills, absorb with an inert material and place it in a sealed container for disposal.[9]
Materials and Equipment
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Optional: Ultrasonic bath
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration of 30 mg/mL.
-
Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, amber glass or polypropylene vials.[4][11]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4][11]
-
For short-term storage (up to 1 month), store at -20°C.[4][11]
-
Properly label all vials with the compound name, concentration, date of preparation, and solvent.
-
Dilution for Working Solutions
-
General Guidance: When preparing working solutions for experiments, it is recommended to perform serial dilutions to avoid precipitation.[11]
-
For Cell-Based Assays: Dilute the DMSO stock solution with your cell culture medium. Ensure the final concentration of DMSO in the culture is kept low (typically below 0.5%, and ideally below 0.1%) to prevent cellular toxicity.[11][12] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.[11]
-
For In Vivo Studies: For animal experiments, the stock solution can be diluted with a suitable vehicle such as saline or PBS. The final concentration of DMSO should be minimized, preferably 2% or lower, to reduce potential toxicity.[11]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eviq.org.au [eviq.org.au]
- 7. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unil.ch [unil.ch]
- 9. depts.washington.edu [depts.washington.edu]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Applications of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent, functioning as a prodrug of ifosfamide and cyclophosphamide.[1] Its cytotoxic effects are realized upon metabolic activation, primarily by cytochrome P450 enzymes in the liver, into its active metabolites.[1] These metabolites, in turn, exert their anti-cancer activity by alkylating DNA, leading to the formation of DNA cross-links and strand breaks. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Due to its nature as a prodrug requiring metabolic activation, determining a direct effective concentration of this compound in standard in vitro cell culture can be challenging. The cytotoxic effects observed in cell-based assays are largely attributable to its active metabolites. Therefore, in vitro studies often utilize systems that mimic hepatic metabolism, such as co-cultures with hepatocytes or the addition of liver S9 fractions. Alternatively, researchers may directly assess the effects of its primary active metabolites, ifosfamide and cyclophosphamide.
This document provides recommended concentrations and detailed protocols for assessing the in vitro cytotoxic effects of this compound's active metabolites and outlines the general mechanisms and pathways involved.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound's active metabolites, Ifosfamide and Cyclophosphamide, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific experimental setup.
Table 1: IC50 Values of Ifosfamide in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 133 ± 8.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 125 ± 11.2 |
| HepG2 | Hepatocellular Carcinoma | 72 | 100.2 ± 7.6 |
Table 2: IC50 Values of Cyclophosphamide in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| Raw 264.7 | Macrophage | 48 | 145.44 |
Note: The IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway
This compound, through its active metabolites, functions as a DNA alkylating agent. The primary mechanism involves the covalent attachment of alkyl groups to DNA bases, particularly at the N7 position of guanine. This leads to the formation of inter-strand and intra-strand cross-links, which physically obstruct DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair. However, if the damage is too extensive, it activates apoptotic pathways, leading to programmed cell death.
Caption: Signaling pathway of this compound activation and its cytotoxic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound's active metabolites on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or its active metabolites: Ifosfamide, Cyclophosphamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound (this compound metabolite) in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound's active metabolites using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or its active metabolites: Ifosfamide, Cyclophosphamide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Treatment: Treat the cells with the desired concentrations of the this compound metabolite for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
For suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
While direct in vitro data for this compound is limited due to its prodrug nature, the provided information on its active metabolites, ifosfamide and cyclophosphamide, offers a solid foundation for designing and interpreting in vitro experiments. The detailed protocols for cell viability and apoptosis assays provide standardized methods to assess the cytotoxic potential of these compounds. Researchers should consider incorporating a metabolic activation system when studying this compound directly in vitro to obtain biologically relevant results.
References
Application Notes and Protocols for Trofosfamide in Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trofosfamide is an oxazaphosphorine derivative and a nitrogen mustard alkylating agent used in cancer research and therapy.[1][2] It functions as a prodrug, meaning it is metabolized in the body to produce its active forms, primarily ifosfamide and cyclophosphamide.[3][4] These active metabolites then exert their cytotoxic effects by alkylating DNA, which leads to the formation of cross-links between DNA strands, inhibits DNA synthesis, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells.[3][4]
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in preclinical and laboratory settings. These application notes provide detailed information on the solubility and stability of this compound in commonly used laboratory solvents—ethanol and Phosphate Buffered Saline (PBS)—along with protocols for solution preparation.
Solubility and Stability Data
The solubility and stability of this compound can vary significantly between organic and aqueous solvents. The following table summarizes key quantitative data for preparing solutions for laboratory use.
| Parameter | Ethanol | Phosphate Buffered Saline (PBS, pH 7.2) | Source(s) |
| Solubility | Approx. 50 mg/mL | Approx. 10 mg/mL | [5][6] |
| Solution Stability | Stock solutions are stable for up to 1 month at -20°C or 6 months at -80°C. | Aqueous solutions are not recommended for storage longer than one day. | [1][5] |
| Storage Form | Recommended for high-concentration stock solutions. | Recommended for final working solutions for immediate use in biological experiments. | [5] |
| Solid Form Stability | The crystalline solid is stable for at least 4 years when stored at -20°C. | N/A | [5] |
Mechanism of Action: Signaling Pathway
This compound's cytotoxic effect is initiated by its metabolic activation, which is primarily carried out by cytochrome P450 enzymes in the liver.[3][4] This process converts the inactive prodrug into its active alkylating metabolites. These metabolites then target cellular DNA, leading to cell death.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Protocols
Safety Precaution: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, inside a chemical fume hood.[5]
Protocol 1: Preparation of a High-Concentration Stock Solution in Ethanol
This protocol is suitable for creating a concentrated stock solution that can be stored for longer periods and diluted later for various experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, airtight vials (amber glass recommended)
-
Inert gas (e.g., Argon or Nitrogen)
-
Calibrated scale and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration (up to 50 mg/mL). For example, to make 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of this compound.
-
Aliquot Solvent: In a chemical fume hood, dispense the required volume of anhydrous ethanol into a sterile vial.
-
Dissolution: Carefully add the weighed this compound powder to the ethanol.
-
Purge with Inert Gas: Briefly purge the headspace of the vial with an inert gas (e.g., argon) to displace oxygen and minimize oxidative degradation.[5]
-
Seal and Mix: Immediately cap the vial tightly and vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage, store at -20°C (for up to one month) or -80°C (for up to six months).[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Protocol 2: Preparation of a Working Solution in PBS from an Ethanol Stock
This protocol describes the dilution of the ethanol stock solution into PBS for immediate use in cell culture or other aqueous-based assays.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS, pH 7.2)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes
Methodology:
-
Thaw Stock Solution: Remove an aliquot of the ethanol stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to reach the final desired concentration in PBS.
-
Example: To prepare 1 mL of a 100 µg/mL working solution from a 50 mg/mL stock:
-
Use the formula: C1V1 = C2V2
-
(50,000 µg/mL) * V1 = (100 µg/mL) * (1000 µL)
-
V1 = 2 µL
-
-
-
Preparation: Add 998 µL of sterile PBS to a sterile tube. Add the calculated 2 µL of the this compound stock solution to the PBS.
-
Mix Gently: Mix the solution by gentle pipetting or brief vortexing. Ensure the final concentration of the organic solvent (ethanol) is minimal to avoid physiological effects on the experiment.[5]
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound for more than one day.[5]
Protocol 3: Direct Preparation of a Saturated Solution in PBS
This method is used when an organic solvent-free aqueous solution is required. The maximum achievable concentration is approximately 10 mg/mL.[5]
Materials:
-
This compound (crystalline solid)
-
Sterile Phosphate Buffered Saline (PBS, pH 7.2)
-
Sterile conical tube
-
Vortex mixer or sonicator bath
Methodology:
-
Weigh Compound: Weigh out slightly more this compound than required for a saturated solution (e.g., 11-12 mg) for each 1 mL of PBS to ensure saturation.
-
Add PBS: Add the weighed this compound to a sterile conical tube, followed by the desired volume of PBS (e.g., 1 mL).
-
Dissolution: Vortex the mixture vigorously for several minutes. To aid dissolution, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[1]
-
Remove Undissolved Solid (Optional): If a precise concentration of 10 mg/mL is needed and undissolved particles are present, centrifuge the solution and carefully collect the supernatant. Alternatively, the solution can be filtered through a 0.22 µm syringe filter.
-
Immediate Use: Use the solution immediately after preparation, as its stability in aqueous buffer is limited.[5]
Experimental Workflow Diagram
The choice of preparation method depends on the required final concentration and the tolerance of the experimental system to a small amount of organic solvent.
Caption: Decision workflow for this compound solution preparation.
References
Application Note and Protocol: Trofosfamide Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine-based alkylating agent used in chemotherapy.[1] It functions as a prodrug, meaning it is metabolized in the body into its active forms, primarily ifosfamide and cyclophosphamide.[2][3] These active metabolites exert their cytotoxic effects by alkylating DNA, forming cross-links between and within DNA strands.[4] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, a hallmark of cancer.[2][5] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the Lactate Dehydrogenase (LDH) release assay.
Principle of the LDH Cytotoxicity Assay
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[6] When the plasma membrane of a cell is compromised—a key feature of cytotoxicity-induced apoptosis or necrosis—LDH is rapidly released into the surrounding cell culture supernatant.[6][7] The LDH assay is a colorimetric method that quantifies this released LDH.[8] The enzymatic reaction involves the reduction of a tetrazolium salt (INT) into a red formazan product.[7] The amount of formazan produced is directly proportional to the amount of LDH released, which in turn correlates with the number of dead or damaged cells.[6][7] The intensity of the red color is measured spectrophotometrically at an absorbance of approximately 490 nm.[7][8]
Signaling Pathway of this compound-Induced Cytotoxicity
This compound requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become cytotoxic.[4] The active metabolites, such as isophosphoramide mustard, are potent DNA alkylating agents.[3][4] They form covalent bonds with DNA bases, leading to DNA strand cross-linking. This extensive DNA damage activates DNA damage response (DDR) pathways, often involving the ATM and p53 proteins.[9][10] If the damage is irreparable, the cell is directed towards the intrinsic pathway of apoptosis.[11][12] This pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9.[11][13] Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, resulting in apoptotic cell death.[13][14]
Experimental Protocol: LDH Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in a 96-well plate format.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)[7]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm[7]
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using trypsin and perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with culture medium only (may contain the same percentage of solvent as the highest drug concentration).
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of incubation). This serves as the 100% cytotoxicity control.
-
Background Control: Culture medium without cells.
-
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]
-
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit.[7]
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the Stop Solution to each well.
-
Gently tap the plate to mix.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Measure the background absorbance at a reference wavelength of 680 nm to correct for instrument noise.[7]
-
Data Analysis and Presentation
-
Correct Absorbance Values: For each well, subtract the 680 nm absorbance reading from the 490 nm absorbance reading.
-
Corrected Absorbance = A₄₉₀ - A₆₈₀
-
-
Subtract Background: Subtract the average corrected absorbance from the background control wells from all other corrected absorbance values.
-
Calculate Percentage Cytotoxicity: Use the following formula for each this compound concentration:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Data Presentation: Summarize the results in a table. Plot the percentage of cytotoxicity against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of cell viability).
Table 1: Example Data Summary for this compound Cytotoxicity
| Cell Line | This compound Concentration (µM) | Mean % Cytotoxicity (± SD) |
| MCF-7 | 0 (Control) | 0.0 ± 2.1 |
| 1 | 15.4 ± 3.5 | |
| 10 | 48.9 ± 4.2 | |
| 50 | 85.1 ± 2.8 | |
| 100 | 96.3 ± 1.9 | |
| A549 | 0 (Control) | 0.0 ± 1.8 |
| 1 | 11.2 ± 2.9 | |
| 10 | 42.5 ± 5.1 | |
| 50 | 79.8 ± 3.7 | |
| 100 | 92.4 ± 2.2 | |
| IC₅₀ | MCF-7 | 10.5 µM |
| A549 | 12.8 µM |
(Note: Data presented are for illustrative purposes only.)
References
- 1. altmeyers.org [altmeyers.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Role of DNA damage response in cyclophosphamide-induced premature ovarian failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Characterization of a Trofosfamide-Resistant Cancer Cell Line Model
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy.[1][2] It acts as a prodrug, metabolized in the liver by cytochrome P450 enzymes into active metabolites, primarily ifosfamide and cyclophosphamide.[1][3] These active compounds exert their cytotoxic effects by forming cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]
The development of drug resistance is a significant challenge in cancer treatment, leading to therapeutic failure.[5] Establishing in vitro models of drug-resistant cancer cells is crucial for studying the molecular mechanisms of resistance and for screening novel therapeutic strategies to overcome it.[6][7]
This application note provides a comprehensive protocol for generating a this compound-resistant cancer cell line through continuous, stepwise exposure to the drug. It also details the essential experimental procedures required to confirm and characterize the resistant phenotype, including assessments of cell viability, apoptosis, cell cycle distribution, and the expression of key resistance-related proteins.
Materials and Methods
Cell Culture and Reagents
-
Parental Cancer Cell Line: A well-characterized cancer cell line of choice (e.g., MCF-7 breast cancer, A549 lung cancer, U2OS osteosarcoma).
-
This compound: (Supplier information). Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.
-
Culture Medium: As recommended for the parental cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: (100X).
-
Trypsin-EDTA: (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) Staining Solution.
-
RNase A.
-
Protein Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary and Secondary Antibodies: For Western blotting (e.g., antibodies against GADD45A, P-glycoprotein, Bcl-2, Bax, and β-actin).
Experimental Workflow Diagram
Caption: Workflow for developing and validating a this compound-resistant cell line.
Protocol for Developing this compound-Resistant Cell Line
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using the MTT assay protocol (Section 2.4). This value is the basis for the starting concentration.[6]
-
Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with a low concentration of this compound (e.g., IC10 or IC20, the concentration that inhibits 10% or 20% of cell growth).
-
Stepwise Dose Escalation: Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells resume a normal growth rate and reach 80-90% confluency.[8]
-
Passaging: Once confluent, passage the cells and seed them into a new flask with a slightly increased this compound concentration (e.g., a 1.2 to 1.5-fold increase).
-
Repeat Cycles: Repeat this process of gradual dose escalation over several months. The development of a stable resistant line can take from 3 to 18 months.[9]
-
Cryopreservation: At various stages of increased resistance, it is critical to cryopreserve vials of cells as backups.[8]
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate robustly at a this compound concentration that is at least 5-10 times the IC50 of the parental cell line.
-
Maintenance: Once established, the resistant cell line should be maintained in a continuous culture with a maintenance dose of this compound (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.
Protocol for MTT Cell Viability Assay
The MTT assay measures cell metabolic activity, which correlates with the number of viable cells.
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[6]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol for Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
-
Cell Treatment: Seed 1x10⁶ parental and resistant cells in 6-well plates, allow them to attach overnight, and then treat with this compound (e.g., at the parental IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (50 µg/mL) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[13]
Protocol for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[15][16]
-
Cell Treatment: Treat parental and resistant cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1x10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A (to prevent staining of RNA).[16][17]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol for Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins.[18]
-
Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample in loading buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GADD45A, Bcl-2, Bax, P-gp) and a loading control (β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Expected Results
Cell Viability and Resistance Index
The this compound-resistant cell line (Trofos-R) is expected to exhibit a significantly higher IC50 value compared to the parental, sensitive cell line (Par-S). The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. An RI greater than 2 is typically considered indicative of resistance.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Par-S) | 15.2 ± 1.8 | 1.0 |
| This compound-Resistant (Trofos-R) | 168.5 ± 12.3 | 11.1 |
Apoptosis Analysis
Upon treatment with an equivalent dose of this compound, the resistant cell line should show a lower percentage of apoptotic cells compared to the parental line.
| Treatment | Cell Line | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Untreated | Par-S | 96.1 | 2.5 | 1.4 |
| Untreated | Trofos-R | 95.8 | 2.9 | 1.3 |
| This compound (15 µM) | Par-S | 48.2 | 25.7 | 26.1 |
| This compound (15 µM) | Trofos-R | 85.3 | 8.1 | 6.6 |
Cell Cycle Distribution
Alkylating agents can induce G2/M cell cycle arrest. Resistant cells may exhibit a reduced G2/M arrest compared to parental cells following this compound treatment.
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated | Par-S | 65.4 | 20.1 | 14.5 |
| Untreated | Trofos-R | 63.8 | 21.5 | 14.7 |
| This compound (15 µM) | Par-S | 25.1 | 18.5 | 56.4 |
| This compound (15 µM) | Trofos-R | 55.9 | 24.3 | 19.8 |
Potential Resistance Mechanisms & Signaling
Resistance to this compound may involve several cellular mechanisms. Western blot analysis can help elucidate these changes.
Caption: this compound action and potential mechanisms of cellular resistance.
Discussion
This application note provides a framework for the successful development and characterization of a this compound-resistant cancer cell line. The established model serves as an invaluable tool for investigating the complex molecular pathways that confer resistance to alkylating agents. Potential mechanisms that could be explored using this model include the upregulation of drug efflux pumps (e.g., P-glycoprotein), enhanced DNA repair capacity, alterations in drug metabolism and detoxification pathways (e.g., involving glutathione), and dysregulation of apoptotic signaling pathways.[5][20]
By comparing the proteomic and genomic profiles of the resistant and parental cell lines, researchers can identify novel biomarkers for predicting treatment response and discover new therapeutic targets to overcome or circumvent this compound resistance in a clinical setting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. altmeyers.org [altmeyers.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Analysis of Trofosfamide-Induced DNA Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trofosfamide is a cyclophosphamide analogue belonging to the oxazaphosphorine class of alkylating agents.[1] Its cytotoxic effects are primarily attributed to its ability to form covalent bonds with DNA, leading to the formation of DNA adducts, interstrand crosslinks (ICLs), and single-strand breaks.[2][3] This damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4] Understanding the specific effects of this compound on DNA is crucial for elucidating its mechanism of action, identifying potential biomarkers of sensitivity and resistance, and optimizing its therapeutic application.
These application notes provide detailed protocols for three key in vitro techniques to study this compound's effect on DNA: the Comet Assay (Single-Cell Gel Electrophoresis), γ-H2AX Immunofluorescence Staining, and DNA Fragmentation (Laddering) Assay.
Key In Vitro Techniques and Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Strand Breaks and Alkali-Labile Sites
The comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[5][6] Damaged DNA migrates further in an electric field, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[7][8]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green, ethidium bromide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound (or activated form like 4-hydroperoxythis compound if required for the cell line)
-
Cultured cells of interest
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose in PBS and allow to dry completely.
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., a known DNA damaging agent like H₂O₂).
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes at room temperature. Repeat this step three times.
-
Staining and Visualization:
-
Stain the slides with a suitable DNA fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Capture images for analysis.
-
-
Data Analysis: Use specialized software to quantify the extent of DNA damage. Common parameters include:
-
Tail Length: The length of the comet tail.
-
% DNA in Tail: The percentage of total DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.[7]
-
Data presented below is a representative example based on studies with ifosfamide, a structural analog of this compound. Specific values for this compound may vary.
| Treatment Group | Concentration (µM) | Mean Tail Moment (Arbitrary Units) ± SD | % DNA in Tail ± SD |
| Vehicle Control | 0 | 2.5 ± 0.8 | 4.2 ± 1.5 |
| Ifosfamide | 10 | 15.8 ± 3.2 | 17.5 ± 4.1 |
| Ifosfamide | 50 | 38.2 ± 6.5 | 30.8 ± 5.9 |
| Ifosfamide | 100 | 65.7 ± 9.1 | 45.3 ± 7.2 |
Note: The data illustrates a dose-dependent increase in DNA damage as measured by the comet assay. Data is hypothetical and for illustrative purposes, based on trends observed in published studies with similar compounds.[5][9]
γ-H2AX Immunofluorescence Staining for Detection of DNA Double-Strand Breaks
Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[10][11] Immunofluorescence staining allows for the visualization and quantification of γ-H2AX foci, where each focus is thought to represent a single DSB.[12][13]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat with this compound at various concentrations and for different time points.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis:
Data presented below is a representative example based on studies with DNA cross-linking agents. Specific values for this compound may vary.
| Treatment Group | Concentration (µM) | Time (hours) | Mean γ-H2AX Foci per Cell ± SD |
| Vehicle Control | 0 | 24 | 1.5 ± 0.5 |
| Alkylating Agent | 10 | 24 | 12.8 ± 2.1 |
| Alkylating Agent | 50 | 24 | 28.4 ± 4.5 |
| Alkylating Agent | 100 | 24 | 45.1 ± 6.8 |
Note: The data demonstrates a dose-dependent increase in the formation of γ-H2AX foci, indicating an increase in DNA double-strand breaks. Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[12][16]
DNA Fragmentation (Laddering) Assay for Apoptosis Detection
A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[8] When analyzed by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."[13]
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A solution
-
Proteinase K solution
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE or TBE electrophoresis buffer
-
DNA loading dye
-
DNA molecular weight marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells to ensure inclusion of apoptotic cells.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Removal of RNA and Protein:
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube and treat with RNase A for 1 hour at 37°C.
-
Add Proteinase K and incubate for another 1-2 hours at 50°C.
-
-
DNA Extraction:
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding sodium acetate and cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel containing a DNA stain.
-
Mix the DNA samples with loading dye and load into the wells of the gel, including a DNA ladder.
-
Run the gel at a low voltage (e.g., 50-80V) to ensure good separation of the fragments.
-
-
Visualization: Visualize the DNA fragments under UV light and document the results. A characteristic laddering pattern indicates apoptosis.
A qualitative representation of expected results from a DNA laddering assay is a gel image. Quantitative analysis can be performed by densitometry of the laddering bands.[17][18]
| Lane | Sample | Expected Result |
| 1 | DNA Ladder | Series of bands of known sizes |
| 2 | Vehicle Control | High molecular weight DNA band at the top of the gel |
| 3 | This compound (Low Conc.) | Faint laddering pattern may be visible |
| 4 | This compound (High Conc.) | Distinct laddering pattern of DNA fragments |
| 5 | Positive Control (e.g., Staurosporine) | Clear and intense DNA laddering |
Note: The appearance of a DNA ladder is indicative of apoptosis induced by this compound. The intensity of the laddering is expected to increase with the concentration of the drug.[2]
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Comet Assay
Caption: Workflow for the Comet Assay.
Experimental Workflow for γ-H2AX Immunofluorescence
Caption: Workflow for γ-H2AX Immunofluorescence.
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound DNA Damage Response Pathway.
References
- 1. DNA-damaging effect of cyclophosphamide on human blood cells in vivo and in vitro studied with the single-cell gel test (comet assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mafosfamide induces DNA fragmentation and apoptosis in human T-lymphocytes. A possible mechanism of its immunosuppressive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifosfamide metabolism and DNA damage in tumour and peripheral blood lymphocytes of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. Qualitative and quantitative analysis of DNA fragmentation using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative evaluation of DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Studies of Trofosfamide with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an alkylating agent of the oxazaphosphorine class, which also includes cyclophosphamide and ifosfamide. It functions as a prodrug, being metabolized in the body to its active forms, which then exert their cytotoxic effects by cross-linking DNA strands, ultimately leading to apoptosis in rapidly dividing cancer cells[1][2]. The use of combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce host toxicity[3]. This document provides detailed protocols for evaluating the in vitro efficacy of this compound in combination with other widely used chemotherapy drugs: Doxorubicin (an anthracycline), Cisplatin (a platinum-based compound), and Etoposide (a topoisomerase II inhibitor).
Data Presentation: Efficacy of Single Agents and Combination Potential
While direct in vitro quantitative data for this compound in combination with Doxorubicin, Cisplatin, and Etoposide is limited in publicly available literature, data from analogous compounds and related studies suggest potential for synergistic or additive effects. The following tables summarize the cytotoxic activity of the individual agents in various cancer cell lines and provide a framework for interpreting combination studies.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Chemotherapy Drug | Cancer Cell Line | IC50 Value | Reference |
| Doxorubicin | MCF-7 (Breast) | 1.20 µM | [4] |
| MDA-MB-231 (Breast) | Lower than MCF-7 | [5][6] | |
| A549 (Lung) | Dose-dependent cytotoxicity observed | [7] | |
| HCT116 (Colon) | 24.30 µg/ml | [8] | |
| PC3 (Prostate) | 2.64 µg/ml | [8] | |
| Hep-G2 (Liver) | 14.72 µg/ml | [8] | |
| Cisplatin | A549 (Lung) | ~5 µM | [9] |
| NCI-H23 (Lung) | Synergistic with other compounds | [1] | |
| Ovarian Cancer Cell Lines | Varies by resistance | [10] | |
| Etoposide | Raw 264.7 (Macrophage) | 5.40 µg/ml | [7] |
| P388 (Leukemia) | Synergistic with cyclophosphamide | [11] | |
| Glioblastoma Cell Lines | Varies by cell line | [3] | |
| Cyclophosphamide | Raw 264.7 (Macrophage) | 145.44 µg/ml | [7] |
Table 2: Interpreting Combination Effects of this compound with Other Chemotherapeutics
| Drug Combination | Expected Interaction | Rationale | Method of Analysis |
| This compound + Doxorubicin | Additive to Synergistic | Both induce DNA damage and apoptosis through different mechanisms. The combination of Doxorubicin and Cyclophosphamide is a standard regimen for breast cancer[6]. | Combination Index (CI) |
| This compound + Cisplatin | Synergistic | Both are DNA-damaging agents. Cisplatin forms DNA adducts, while this compound's metabolites alkylate DNA. Studies with Etoposide and Cisplatin have shown synergy[11]. | Combination Index (CI) |
| This compound + Etoposide | Synergistic | This compound's active metabolites are alkylating agents, while Etoposide inhibits topoisomerase II, leading to DNA strand breaks. A study on Etoposide and Cyclophosphamide demonstrated strong in vitro and in vivo synergism[11]. Clinical data also supports the combination of this compound and Etoposide in glioma[1][12]. | Combination Index (CI) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87MG for glioblastoma).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the drug combinations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, Doxorubicin, Cisplatin, and Etoposide in an appropriate solvent (e.g., DMSO or PBS). Further dilute the drugs in culture medium to the desired concentrations.
-
Treatment: Treat cells with a range of concentrations of each drug individually and in combination. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug and combination.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combinations.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the drugs (at their IC50 concentrations, for example) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Analysis of Drug Interaction (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
-
Calculation: The CI is calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Isobologram Analysis: This graphical representation of drug interactions can also be generated, where data points falling below the line of additivity indicate synergy.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vitro drug combination studies.
Caption: Rationale for synergistic effects of this compound combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced anti-tumor efficacy of low dose etoposide with oncolytic herpes simplex virus in human glioblastoma stem cell xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P17.04.B Combination of this compound and Etoposide in Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Trofosfamide Efficacy in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an alkylating agent that acts as a prodrug, being metabolized in the body to its active forms, ifosfamide and cyclophosphamide.[1] These active metabolites exert their cytotoxic effects by forming cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound a potent anti-cancer agent, particularly against rapidly dividing tumor cells.[1][3]
Three-dimensional (3D) cell culture models, such as spheroids, have emerged as more physiologically relevant systems for preclinical drug screening compared to traditional 2D monolayer cultures.[4][5] These models better recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in in vivo tumors.[6][7] This increased complexity can provide more predictive data on drug efficacy and toxicity.[8][9]
These application notes provide a detailed protocol for assessing the efficacy of this compound in 3D cancer cell culture models. The protocol covers spheroid formation, drug treatment, and various endpoint assays to quantify cell viability, apoptosis, and morphological changes.
Signaling Pathways of this compound
This compound, through its active metabolites, induces DNA damage, which in turn activates complex intracellular signaling pathways. The two primary pathways implicated in the cellular response to such DNA-damaging agents are the p53 and MAPK signaling pathways.
This compound Mechanism of Action and DNA Damage Response
Caption: Mechanism of this compound action leading to DNA damage and cellular responses.
p53 Signaling Pathway in Response to DNA Damage
Upon DNA damage induced by this compound's active metabolites, the p53 tumor suppressor protein is activated. This activation is a critical step in determining the cell's fate, leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.
Caption: Simplified p53 signaling pathway activated by DNA damage.
MAPK Signaling Pathway in Chemotherapy Response
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that can be activated by cellular stress, including DNA damage from chemotherapeutic agents. The MAPK pathway can influence cell survival, proliferation, and apoptosis.
Caption: JNK/MAPK signaling pathway activated by cellular stress.
Experimental Workflow
A systematic workflow is essential for reliably assessing the efficacy of this compound in 3D cell culture models. The following diagram outlines the key steps from spheroid formation to data analysis.
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Experimental Protocols
Spheroid Formation Protocol (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
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Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer or automated cell counter. Cell viability should be >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for MCF-7).
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
This compound Treatment Protocol
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Spheroid cultures from Protocol 1
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
ATP-Based Cell Viability Assay Protocol
This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.
Materials:
-
Treated spheroid cultures from Protocol 2
-
3D-compatible ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Equilibrate the ATP assay reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Carefully transfer the entire content of each well (spheroid and medium) to a corresponding well of an opaque-walled 96-well plate.
-
Add a volume of the ATP assay reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Place the plate on a shaker for 5 minutes at room temperature to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caspase-3/7 Apoptosis Assay Protocol
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated spheroid cultures from Protocol 2
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 3D Assay)
-
Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Equilibrate the caspase assay reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Carefully transfer the entire content of each well (spheroid and medium) to a corresponding well of an opaque-walled 96-well plate.
-
Add a volume of the caspase assay reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Gently mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the caspase activity to the number of viable cells (from the ATP assay) or to a housekeeping protein measurement.
High-Content Imaging and Analysis Protocol
This protocol allows for the visualization and quantification of morphological changes and cell death within the spheroids.
Materials:
-
Treated spheroid cultures from Protocol 2
-
Live/dead staining reagents (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells)
-
Hoechst 33342 for nuclear staining (optional)
-
High-content imaging system
Procedure:
-
Prepare a staining solution containing the live/dead dyes and Hoechst 33342 in a suitable buffer (e.g., PBS or phenol red-free medium).
-
Carefully add the staining solution to each well containing a spheroid.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Acquire images of the spheroids using a high-content imaging system with appropriate filter sets for each fluorescent dye. Capture images at different z-planes to obtain a 3D representation.
-
Analyze the images using appropriate software to quantify parameters such as:
-
Spheroid size and volume
-
Number and percentage of live and dead cells
-
Spheroid morphology and integrity
-
Data Presentation
The quantitative data obtained from the assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Dose-Response of this compound on Spheroid Viability
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 850,000 | 45,000 | 100 |
| 10 | 722,500 | 38,000 | 85 |
| 25 | 552,500 | 29,000 | 65 |
| 50 | 340,000 | 18,000 | 40 |
| 100 | 170,000 | 9,500 | 20 |
| 200 | 85,000 | 5,000 | 10 |
Table 2: Induction of Apoptosis by this compound
| This compound Conc. (µM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 12,000 | 1,500 | 1.0 |
| 10 | 24,000 | 2,800 | 2.0 |
| 25 | 48,000 | 5,100 | 4.0 |
| 50 | 84,000 | 9,200 | 7.0 |
| 100 | 60,000 | 7,500 | 5.0 |
| 200 | 30,000 | 4,000 | 2.5 |
Table 3: High-Content Imaging Analysis of Spheroid Response to this compound (72h)
| This compound Conc. (µM) | Mean Spheroid Diameter (µm) | % Live Cells | % Dead Cells |
| 0 (Vehicle) | 550 | 95 | 5 |
| 25 | 480 | 68 | 32 |
| 100 | 320 | 22 | 78 |
Conclusion
This application note provides a comprehensive set of protocols for evaluating the efficacy of this compound in 3D cell culture models. By utilizing these methods, researchers can obtain more physiologically relevant data on the anti-cancer activity of this compound, aiding in the drug development process. The combination of viability assays, apoptosis detection, and high-content imaging provides a multi-parametric assessment of the drug's effects, offering a deeper understanding of its mechanism of action in a tumor-like microenvironment.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. insphero.com [insphero.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
How to prevent Trofosfamide degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trofosfamide in cell culture media.
I. Troubleshooting Guides
Issue: Inconsistent or lower-than-expected drug efficacy in cell-based assays.
This issue may arise from the degradation of this compound in the cell culture medium, leading to a lower effective concentration of the active compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound in aqueous media | Prepare fresh this compound working solutions immediately before each experiment. Avoid storing this compound in aqueous solutions for more than a day.[1] | Minimized degradation of this compound before its addition to the cell culture, ensuring a more accurate starting concentration. |
| Degradation at physiological temperature (37°C) | Consider performing experiments at a lower temperature if the cell line can tolerate it for the duration of the drug treatment. For instance, some studies on the related compound ifosfamide showed a 7% loss over 9 days at 37°C.[2] | Slower degradation rate of this compound, leading to a more stable concentration throughout the experiment. |
| Interaction with media components | If possible, use a serum-free medium or a medium with a lower serum concentration during the drug treatment period. Some media components can interact with and decrease the half-life of drugs.[3] | Reduced potential for interactions between this compound and serum proteins or other media components, enhancing its stability. |
| Extended incubation times | For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent drug concentration. | A more stable effective concentration of this compound throughout the experiment, leading to more reliable and reproducible results. |
II. Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1] For stock solutions, dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF.[1] The solubility is approximately 30 mg/mL in DMSO and 50 mg/mL in ethanol and DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Q2: Can I prepare an aqueous stock solution of this compound?
A2: While this compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis.[1] If an aqueous solution is necessary, it should be prepared fresh immediately before use.
Degradation in Cell Culture
Q3: What is the primary degradation pathway of this compound in cell culture media?
A3: The primary degradation pathway of this compound, an oxazaphosphorine derivative similar to cyclophosphamide and ifosfamide, in aqueous solutions like cell culture media is hydrolysis.[5][6] This process can be influenced by pH and temperature. Additionally, enzymatic degradation can occur if the cell line used has metabolic activity. The in vivo half-life of this compound is short, about 1 to 1.2 hours, indicating rapid metabolism.[7][8]
Q4: How does the pH of the cell culture medium affect this compound stability?
A4: While specific data for this compound is limited, related oxazaphosphorines are known to be more stable at acidic pH. Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which is not optimal for the stability of these compounds.
Q5: Does serum in the cell culture medium affect this compound degradation?
A5: Serum contains various proteins and enzymes that can potentially interact with and degrade this compound.[3] It is advisable to minimize the serum concentration or use serum-free media during the drug treatment period if the experimental design allows.
Experimental Protocols
Q6: What is the recommended protocol for treating cells with this compound to minimize degradation?
A6: The following workflow is recommended to minimize this compound degradation during cell culture experiments:
Analytical Methods
Q7: How can I measure the concentration of this compound and its degradation products in my cell culture medium?
A7: High-performance liquid chromatography (HPLC) is a common method used to quantify this compound and its metabolites.[5][7][8] Specifically, HPLC coupled with UV detection or mass spectrometry (LC-MS/MS) can provide sensitive and specific quantification.[9][10] Thin-layer chromatography (TLC) has also been used for the quantitative analysis of this compound and its metabolites.[11]
Signaling Pathways
Q8: What is the mechanism of action of this compound?
A8: this compound is a prodrug that requires metabolic activation, primarily through hydroxylation by cytochrome P450 enzymes in the liver, to form its active cytotoxic metabolites.[8] These active metabolites are alkylating agents that cross-link DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. [Quantitative determination of cyclophosphamide, ifosfamide, and this compound and their stable metabolites on TLC-plates with the aid of 4-pyridine-aldehyde-2-benzothiazolyl-hydrazone (PBH) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trofosfamide dosage for specific cancer cell types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Trofosfamide dosage for specific cancer cell types in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable alkylating agent belonging to the oxazaphosphorine class of chemotherapy drugs.[1] It is a prodrug, meaning it is inactive until metabolized in the body. The liver's cytochrome P450 enzymes convert this compound into its active metabolites, primarily ifosfamide and cyclophosphamide.[2] These active metabolites, specifically isophosphoramide mustard, then exert their anti-cancer effect by alkylating DNA. This process involves attaching alkyl groups to the DNA, leading to the formation of cross-links within and between DNA strands. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: Since this compound is a prodrug, should I use this compound or its active metabolites in my in vitro experiments?
A2: For in vitro studies, it is generally recommended to use the active metabolites of this compound, such as 4-hydroxyifosfamide or isophosphoramide mustard. This is because most cancer cell lines lack the specific cytochrome P450 enzymes necessary to metabolize this compound into its active forms. Using the active metabolites directly ensures that the observed cytotoxic effects are a direct result of the drug's intended mechanism of action. If you must use the parent drug, co-culture with liver microsomes may be necessary to achieve metabolic activation.
Q3: How do I determine the optimal dosage of this compound for a specific cancer cell line?
A3: The optimal dosage is typically determined by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that inhibits a biological process, such as cell proliferation, by 50%. This value provides a standardized measure of a drug's potency against a specific cell line. A common method for determining the IC50 is the MTT assay.
Q4: Are there known signaling pathways, other than the DNA damage response, that are affected by this compound's active metabolites?
A4: Yes, the active metabolites of this compound, being analogs of cyclophosphamide, are known to modulate key cancer-related signaling pathways. Studies on cyclophosphamide have shown that it can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3] Additionally, components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis, can also be affected.[4] Understanding these interactions can be critical for designing combination therapies and overcoming resistance.
Quantitative Data Summary
The following table summarizes the IC50 values for this compound's active metabolites and related compounds in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Compound | Cancer Cell Type | Cell Line | IC50 (µM) | Incubation Time | Assay |
| 4-Hydroxyifosfamide | Human Tumor | MX1 | 10.8 | Not Specified | MTT |
| 4-Hydroxyifosfamide | Human Tumor | S117 | 25.0 | Not Specified | MTT |
| Ifosfamide | Human Liver Cancer | HepG2 | 100.2 | 72 hours | Not Specified |
| Ifosfamide (Resistant) | Human Osteosarcoma | U2OS | 37.13 | Not Specified | MTT |
| Ifosfamide (Sensitive) | Human Osteosarcoma | U2OS | 26.77 | Not Specified | MTT |
| Glufosfamide | Human Liver Cancer | HepG2 | 51.66 | 72 hours | Not Specified |
| Phosphoramide Mustard Analog | Human Prostate Cancer | PC-3 | 4.70 | Not Specified | Viability Assay |
| Phosphoramide Mustard Analog | Human Prostate Cancer | DU145 | 1.65 | Not Specified | Viability Assay |
Note: The IC50 values for the phosphoramide mustard analog were determined under hypoxic conditions.
Experimental Protocols & Workflows
Protocol: Determining the IC50 of this compound's Active Metabolites using an MTT Assay
This protocol outlines the steps for determining the IC50 value of a this compound metabolite (e.g., 4-hydroxyifosfamide) on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound metabolite (e.g., 4-hydroxyifosfamide)
-
Vehicle for dissolving the drug (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the this compound metabolite in the appropriate vehicle.
-
Perform serial dilutions of the stock solution in complete medium to create a range of concentrations to be tested. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate IC50.
-
Include a vehicle-only control group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the IC50 of this compound metabolites.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by the active metabolites of this compound can contribute to the drug's anti-cancer effects.
Caption: The PI3K/Akt/mTOR signaling pathway and its potential inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation and survival that can be modulated by chemotherapeutic agents like the active metabolites of this compound.
References
Technical Support Center: Managing Trofosfamide Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inherent instability of Trofosfamide in aqueous solutions during in-vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in aqueous solutions?
This compound is an alkylating agent belonging to the oxazaphosphorine class of compounds. It is a prodrug, meaning it is converted into its active cytotoxic metabolites, primarily Ifosfamide and 4-hydroxy-trofosfamide, within the body.[1] In aqueous solutions, such as cell culture media and buffers, this compound and its active metabolites can be unstable and undergo hydrolysis or degradation. This instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in inaccurate and irreproducible assay results.
Q2: What are the main factors influencing this compound stability in aqueous solutions?
The primary factors affecting the stability of this compound and related oxazaphosphorines in aqueous solutions are pH and temperature. Generally, these compounds exhibit greater stability at acidic to neutral pH and lower temperatures. As a class, many alkylating agents are known to be labile in phosphate-buffered saline (PBS) at pH 7 at room temperature.[2] For the closely related compound Ifosfamide, maximum stability is observed in the pH range of 4-9.[2]
Q3: How quickly does this compound degrade in aqueous solutions?
Q4: What are the degradation products of this compound?
This compound is a prodrug that is metabolized to active and inactive compounds. Its primary active metabolite is 4-hydroxy-trofosfamide, and it also metabolizes to Ifosfamide.[1] Further degradation in aqueous solutions can lead to various hydrolysis products, which may or may not possess cytotoxic activity.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in cytotoxicity assay results.
-
Potential Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions and working dilutions immediately before use. Avoid storing this compound in aqueous solutions, even for short periods.
-
Minimize Incubation Time: If possible, reduce the incubation time of cells with this compound to minimize the impact of degradation.
-
Control for Degradation: Include a "time-zero" control where the compound is added to the assay plate and immediately processed to measure the initial effective concentration.
-
pH and Temperature Control: Ensure the pH of your assay medium is stable throughout the experiment. Use pre-warmed media to avoid temperature fluctuations when adding the drug to the cells.
-
Issue 2: Lower than expected cytotoxicity.
-
Potential Cause: Significant degradation of this compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of your this compound stock solution.
-
Optimize Solvent for Stock Solution: While this compound is soluble in water, preparing a concentrated stock in a less aqueous or aprotic solvent like DMSO and then diluting it into the aqueous assay medium at the last moment can improve stability. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Increase Seeding Density: If the cell density is too low, the cytotoxic effect may not be apparent, especially if the drug is degrading.[4]
-
Check for Resistance: The cell line being used may have intrinsic or acquired resistance to alkylating agents.[1][5]
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for the preparation and handling of this compound. This should include specific times for each step.
-
Use Fresh Aliquots: If using a frozen stock solution, thaw a fresh aliquot for each experiment and discard any unused portion. Avoid multiple freeze-thaw cycles.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[4]
-
Data Presentation
The following table summarizes the stability data for Ifosfamide, a major metabolite of this compound, in aqueous solutions. This data can be used as a proxy to guide the handling of this compound, assuming similar or greater instability for the parent compound.
| Compound | pH | Temperature | Solvent | Stability | Reference |
| Ifosfamide | 7 | Room Temp | Aqueous | Stable for > 7 days | [2] |
| Ifosfamide | 4-9 | 70°C | Aqueous | Maximum stability range | [2] |
| Ifosfamide | Not specified | 37°C | Aqueous | ~7% degradation over 9 days | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In-Vitro Assays
-
Reagent and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution in DMSO:
-
Step 1: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Step 2: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Step 3: Vortex briefly until the powder is completely dissolved.
-
Step 4: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Step 5: Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparation of Working Solutions:
-
Step 1: Immediately before the experiment, thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Step 2: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Step 3: Ensure the final concentration of DMSO in the working solutions is below the toxic level for the cell line being used (typically <0.5%).
-
Step 4: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.
-
Protocol for a Standard Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare fresh working solutions of this compound as described above.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common issues with Trofosfamide solubility and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trofosfamide. Our goal is to help you overcome common solubility challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is poorly soluble in water. For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q2: What is the stability of this compound in solution?
A2: this compound stock solutions in anhydrous DMSO can be stored at -20°C for extended periods. However, aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day. Degradation can occur in aqueous buffers, impacting the compound's activity.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: While this compound has limited solubility in PBS (approximately 10 mg/mL), direct dissolution in aqueous buffers is not recommended for achieving high concentrations or for long-term storage due to poor stability. It is best practice to first dissolve this compound in an organic solvent like DMSO to create a stock solution, which can then be further diluted into your aqueous experimental medium.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a cytotoxic alkylating agent and should be handled with appropriate safety measures. This includes working in a certified chemical fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of the powder or contact with skin and eyes. Please consult the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in that specific solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are within the known solubility limits.
-
Try gently warming the solution to 37°C to aid dissolution.
-
Vortex the solution for a longer period.
-
If the issue persists, consider using a different organic solvent with higher solubility for this compound, such as DMF or ethanol.[1][2]
-
Issue 2: The this compound solution appears cloudy or has visible particulates.
-
Possible Cause: Incomplete dissolution or the presence of insoluble impurities.
-
Solution:
-
Ensure thorough mixing by vortexing or sonication.
-
If the cloudiness persists after vigorous mixing, you can centrifuge the solution at a low speed (e.g., 1000 x g for 1-2 minutes) and carefully transfer the clear supernatant to a new tube.
-
For critical applications, the solution can be filtered through a 0.22 µm syringe filter compatible with the solvent used (e.g., PTFE for DMSO).
-
Issue 3: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue for hydrophobic compounds. The addition of the aqueous medium drastically reduces the solvating power of the DMSO, causing the compound to crash out of solution.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your cells or assay.
-
Use a step-wise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding a small volume of the buffer to the DMSO stock first, mix well, and then add this mixture to the remaining buffer.
-
Incorporate a surfactant or co-solvent: For challenging cases, the addition of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., polyethylene glycol) to the aqueous medium can help to maintain the solubility of this compound.[3][4] It is crucial to test the effect of these additives on your specific experimental system.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing stock solutions.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | 30 | 92.7 |
| DMF | 50 | 154.5 |
| Ethanol | 50 | 154.5 |
| PBS (pH 7.2) | 10 | 30.9 |
Molecular Weight of this compound: 323.58 g/mol
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide for preparing this compound solutions for use in cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
-
Preparation of Concentrated Stock Solution (e.g., 30 mg/mL in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO. d. Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C.
-
Preparation of Working Solution (e.g., for cell culture): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm your aqueous buffer or cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed aqueous medium to achieve your final desired concentration. Crucially, to avoid precipitation, add the DMSO stock solution to the aqueous medium while gently vortexing or swirling the tube. d. Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to minimize solvent-induced toxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. e. Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's mechanism of action leading to apoptosis.
References
Technical Support Center: Improving the Reproducibility of Trofosfamide In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro experiments with Trofosfamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity.[1][2] It is a member of the alkylating agent class of drugs.[1][3][4] In the body, this compound is metabolized, primarily by cytochrome P450 enzymes in the liver, into its active metabolites, ifosfamide and cyclophosphamide.[3][5][6] These active metabolites are alkylating agents that form covalent bonds with DNA, leading to the formation of DNA cross-links.[5][7] This DNA damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[3][5]
Q2: Why is metabolic activation necessary for this compound's activity in vitro?
A2: this compound itself is inactive. Its cytotoxic effects are dependent on its conversion to active metabolites by cytochrome P450 (CYP) enzymes.[3][5] Most cancer cell lines used in in vitro experiments have low or no expression of the necessary CYP enzymes to efficiently metabolize this compound. Therefore, to observe the cytotoxic effects of this compound in a cell culture setting, it is crucial to provide an external source of metabolic activation, such as a liver S9 fraction.
Q3: What is a liver S9 fraction and how does it work?
A3: A liver S9 fraction is a supernatant preparation from the homogenate of a liver, obtained by centrifugation at 9000g. It contains both microsomal and cytosolic fractions of the liver cells, which includes a wide range of phase I (e.g., cytochrome P450s) and phase II (e.g., glutathione S-transferases) drug-metabolizing enzymes. When added to the cell culture medium along with necessary cofactors (like NADPH for CYP450 activity), the S9 fraction can metabolize this compound into its active forms, mimicking the in vivo activation process.
Q4: What are the expected downstream cellular effects of this compound treatment?
A4: Following metabolic activation, the active metabolites of this compound induce DNA damage, which triggers a DNA Damage Response (DDR). This can lead to:
-
Cell Cycle Arrest: Cells may arrest at specific checkpoints (e.g., G2/M phase) to allow time for DNA repair.[8]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cells will undergo programmed cell death.[9][10][11][12] Key signaling pathways involving ATM, p53, and p21 are often activated.
-
Inhibition of Cell Proliferation: The combination of cell cycle arrest and apoptosis leads to a reduction in the overall number of viable cells.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
Question: I treated my cancer cells with this compound, but I am not seeing a significant decrease in cell viability. What could be the problem?
Answer:
| Potential Cause | Troubleshooting Step |
| Lack of Metabolic Activation | Most cancer cell lines do not express the necessary cytochrome P450 enzymes to activate this compound. You must include a metabolic activation system, such as a liver S9 fraction and its cofactor NADPH, in your experiment. |
| Inactive S9 Fraction | The enzymatic activity of the S9 fraction can degrade over time. Ensure your S9 fraction has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. It is also advisable to test the activity of a new batch of S9 with a known positive control substrate. |
| Insufficient Cofactors | The activity of CYP enzymes in the S9 fraction is dependent on cofactors, primarily NADPH. Ensure you are using a fresh, properly stored NADPH solution at the recommended concentration. |
| Inappropriate Drug Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line. |
| Incorrect Incubation Time | The cytotoxic effects of this compound may take time to manifest. Consider extending the incubation time (e.g., 48 to 72 hours) to allow for metabolic activation, DNA damage, and subsequent cell death to occur. |
| Cell Line Resistance | Some cell lines may be inherently resistant to alkylating agents due to mechanisms such as enhanced DNA repair or high levels of detoxifying enzymes like aldehyde dehydrogenase (ALDH). |
Issue 2: High Variability Between Replicates
Question: My cell viability results with this compound are highly variable between replicate wells. What can I do to improve consistency?
Answer:
| Potential Cause | Troubleshooting Step |
| Inconsistent S9 Fraction Activity | Ensure the S9 fraction is thoroughly mixed before aliquoting and adding to your wells to ensure a uniform distribution of enzymes. |
| Uneven Cell Seeding | Inaccurate cell counting or poor pipetting technique can lead to variations in the number of cells per well. Ensure you have a single-cell suspension and use calibrated pipettes for cell seeding. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT/MTS assays) | If using an MTT or similar colorimetric assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. |
| Drug Instability | This compound and its active metabolites can be unstable in aqueous solutions. Prepare fresh drug dilutions for each experiment and minimize the time the drug is in the culture medium before being added to the cells. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation of this compound using S9 Fraction
This protocol describes the general procedure for activating this compound in a cell culture experiment. Note: Optimization of S9 concentration and incubation time is crucial for each cell line and experimental setup.
Materials:
-
This compound
-
Rat or human liver S9 fraction (stored at -80°C)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Complete cell culture medium
-
Cancer cell line of interest
Procedure:
-
Prepare S9 Mix: On ice, prepare the S9 mix. The final concentration of S9 protein in the cell culture medium typically ranges from 0.1 to 1 mg/mL. The S9 mix should contain the S9 fraction and the NADPH regenerating system or NADPH in complete cell culture medium.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not result in over-confluence at the end of the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium.
-
Treatment:
-
Co-incubation Method: Add the S9 mix and the this compound dilutions to the cells simultaneously.
-
Pre-incubation Method: Pre-incubate this compound with the S9 mix for a defined period (e.g., 30-60 minutes) at 37°C before adding the mixture to the cells. This can sometimes lead to more consistent activation.
-
-
Incubation: Incubate the cells with the this compound and S9 mixture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, proceed with your desired assay (e.g., cell viability, apoptosis, or cell cycle analysis).
Quantitative Data Summary for S9 Activation:
| Parameter | Recommended Range | Notes |
| S9 Protein Concentration | 0.1 - 1.0 mg/mL | Optimal concentration should be determined empirically for each cell line as high concentrations can be cytotoxic. |
| NADPH Concentration | 1 - 2 mM | Ensure the NADPH solution is fresh as it is unstable. |
| Pre-incubation Time (optional) | 30 - 60 minutes | Can enhance the generation of active metabolites before cell exposure. |
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate with treated cells
Procedure:
-
After the this compound treatment period, remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated cells in suspension
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Treated cells
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| Glufosfamide | HepG2 | 72 hours | 51.66 ± 3.2 |
| Ifosfamide | HepG2 | 72 hours | 100.2 ± 7.6 |
| Cyclophosphamide | HEp2 | Not Specified | >100 |
| Cyclophosphamide | HeLa | Not Specified | 87.23 |
| Cyclophosphamide | HEK293 | Not Specified | >100 |
Note: IC50 values are highly dependent on the experimental conditions, including the cell line, assay type, and presence of a metabolic activation system. The values presented here are for reference and should be empirically determined for your specific system.
Visualizations
Caption: General experimental workflow for in vitro this compound studies.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Interaction of the three alkylating drugs, cyclophosphamide, ifosfamide and this compound, with DNA and DNA-constituents in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected side effects of Trofosfamide in animal models
Welcome to the Trofosfamide Preclinical Research Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing unexpected side effects observed during in vivo animal model studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable oxazaphosphorine prodrug.[1] It is metabolically activated in the liver by cytochrome P450 (CYP) enzymes into its active metabolites, primarily ifosfamide and to a lesser extent, cyclophosphamide.[2][3][4] These active metabolites are alkylating agents that form cross-links with DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing apoptosis in rapidly dividing tumor cells.[1][5]
Q2: What are the expected side effects of this compound in animal models?
A2: As a cyclophosphamide analogue, this compound is expected to have a similar spectrum of side effects.[6] These commonly include myelosuppression (leukopenia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and alopecia.[7] Urotoxicity, such as hematuria, is also a known side effect.[7]
Q3: Are there any unexpected metabolic pathways of this compound in common animal models?
A3: Yes. While it was structurally anticipated that cyclophosphamide would be the main metabolite, studies have shown that in rats and mice, ifosfamide is the predominant metabolite, with a 5- to 6-fold excess compared to cyclophosphamide.[3] This unexpected metabolic profile is significant as the toxicity profiles of ifosfamide and cyclophosphamide differ, potentially leading to unexpected side effects in these models.
Troubleshooting Guide for Unexpected Side Effects
This guide addresses potential unexpected side effects that may arise during preclinical studies with this compound in animal models, with a focus on neurotoxicity and cardiotoxicity, which may be more pronounced due to its specific metabolic profile in rodents.
Issue 1: Unexpected Neurological Deficits
Symptoms:
-
Lethargy, sedation, or unresponsiveness
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Ataxia, gait abnormalities, or hind limb paralysis[2]
-
Seizures, tremors, or muscle weakness
-
Behavioral changes (e.g., confusion, irritability)
Potential Cause: The unexpected predominance of ifosfamide metabolism in rodents can lead to higher levels of the neurotoxic metabolite, chloroacetaldehyde (CAA).[8][4] CAA is known to cause encephalopathy by depleting cerebral glutathione (GSH) and disrupting mitochondrial function.[1][2][4]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Rationale |
| Dose Adjustment | Reduce the dose of this compound in subsequent cohorts. | Neurotoxicity is often dose-dependent. |
| Co-administration of Methylene Blue | Administer methylene blue prophylactically or as a treatment. | Methylene blue can act as an alternative electron acceptor in the mitochondrial respiratory chain and may inhibit the formation of CAA.[1][9] |
| Monitor Renal Function | Closely monitor kidney function (e.g., BUN, creatinine). | Impaired renal function can lead to the accumulation of toxic metabolites. |
| Assess Neurological Function | Implement a battery of behavioral and motor function tests. | To quantitatively assess the severity and progression of neurotoxicity. |
Issue 2: Signs of Cardiotoxicity
Symptoms:
-
Changes in ECG readings (e.g., arrhythmias, QT prolongation)
-
Evidence of cardiac muscle damage on histopathology
-
Alterations in cardiac function observed via echocardiography (e.g., reduced ejection fraction)
-
Increased cardiac biomarkers (e.g., troponins, natriuretic peptides)
Potential Cause: The metabolism of this compound to cyclophosphamide, although less predominant in rodents, still produces the cardiotoxic metabolite acrolein.[6] Acrolein induces cardiotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis of cardiomyocytes.[5][6][10]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Rationale |
| Cardiac Monitoring | Perform baseline and serial ECGs and echocardiograms. | Early detection of cardiac abnormalities allows for intervention. |
| Histopathological Analysis | Conduct detailed histological examination of heart tissue at necropsy. | To identify cardiomyocyte damage, inflammation, or fibrosis. |
| Biomarker Analysis | Measure serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP). | These are sensitive indicators of cardiac injury. |
| Consider Cardioprotective Agents | Co-administration of antioxidants or agents that mitigate oxidative stress could be explored. | To counteract the ROS-generating effects of acrolein. |
Quantitative Data on Metabolite-Associated Toxicities
The following table summarizes the key toxic metabolites of this compound and their associated unexpected side effects.
| Metabolite | Primary Unexpected Toxicity | Mechanism | Animal Models for Assessment | Key Assessment Parameters |
| Chloroacetaldehyde (CAA) (from Ifosfamide) | Neurotoxicity (Encephalopathy) | Depletion of cerebral glutathione, mitochondrial dysfunction.[1][2] | Rats, Mice | Behavioral tests (open field, rotarod), histopathology of the brain, measurement of cerebral GSH levels. |
| Acrolein (from Cyclophosphamide) | Cardiotoxicity | Generation of reactive oxygen species (ROS), inflammation, apoptosis.[5][6] | Rats, Rabbits | ECG, echocardiography, serum cardiac biomarkers (troponins), histopathology of the heart. |
Key Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Neurotoxicity in Rodents
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally at predetermined doses. Include a vehicle control group.
-
Behavioral and Motor Function Assessment (to be performed at baseline and at specified time points post-treatment):
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus periphery.
-
Rotarod Test: To evaluate motor coordination and balance. Record the latency to fall from a rotating rod.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
-
Neurological Scoring: Observe animals for clinical signs of neurotoxicity (e.g., ataxia, lethargy, seizures) and score them based on a predefined severity scale.
-
Terminal Procedures:
-
Brain Tissue Collection: At the end of the study, perfuse animals and collect brain tissue.
-
Histopathology: Process brain sections for H&E staining to assess for neuronal damage, and for specific immunohistochemical markers of neuronal injury or apoptosis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of glutathione (GSH) and markers of oxidative stress.
-
Protocol 2: Evaluation of Cardiotoxicity in a Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally. Include a vehicle control group.
-
Cardiac Function Monitoring:
-
Echocardiography: Perform transthoracic echocardiography under light anesthesia at baseline and at selected time points. Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Electrocardiography (ECG): Record ECGs to monitor for arrhythmias, and changes in heart rate and intervals (e.g., QT, QRS).
-
-
Biomarker Analysis:
-
Blood Collection: Collect blood samples at baseline and various time points.
-
ELISA: Analyze serum or plasma for levels of cardiac troponin I (cTnI) or T (cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP).
-
-
Terminal Procedures:
-
Heart Collection: At necropsy, excise the heart, weigh it, and collect tissue samples.
-
Histopathology: Fix heart tissue in formalin, embed in paraffin, and section for H&E and Masson's trichrome staining to evaluate for cardiomyocyte necrosis, inflammation, and fibrosis.
-
Visualizations
Metabolic Activation and Toxicity Pathways of this compound
Caption: Metabolic pathway of this compound leading to therapeutic and toxic metabolites.
Experimental Workflow for Investigating Unexpected Neurotoxicity
Caption: Workflow for assessing this compound-induced neurotoxicity in animal models.
Logical Relationship in Cardiotoxicity Troubleshooting
Caption: Troubleshooting logic for addressing cardiotoxicity in this compound studies.
References
- 1. Methylene blue and the neurotoxic mechanisms of ifosfamide encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Fatal Cardiotoxicity following High-Dose Cyclophosphamide Therapy and a Method for Its Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Post-transplant cyclophosphamide-induced cardiotoxicity: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methylene blue - Wikipedia [en.wikipedia.org]
- 10. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
Best practices for long-term storage of Trofosfamide in DMSO to maintain stability
This technical support center provides guidance on the best practices for the long-term storage of Trofosfamide in Dimethyl Sulfoxide (DMSO) to maintain its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For non-aqueous stock solutions, anhydrous DMSO is a commonly used and effective solvent for this compound and its analogs, such as cyclophosphamide and ifosfamide. For aqueous-based assays, subsequent dilution in an appropriate buffer or cell culture medium is necessary. Note that the final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxic effects.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: To ensure long-term stability, this compound in DMSO should be stored at low temperatures. Based on data for analogous compounds, storage at -20°C or -80°C is recommended. Aliquoting the stock solution into single-use vials is crucial to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: How long can I store this compound in DMSO?
A3: While specific long-term stability data for this compound in DMSO is limited, data from its analogs, cyclophosphamide and ifosfamide, suggest good stability when stored properly. Cyclophosphamide solutions in DMSO are reported to be stable for many months at -20°C.[1] Ifosfamide in DMSO is stable for at least 4 years when stored at -20°C. It is reasonable to expect a similar stability profile for this compound. However, for critical experiments, it is best practice to use freshly prepared solutions or to periodically re-qualify stored stock solutions.
Q4: Can I store this compound solutions in aqueous buffers?
A4: Aqueous solutions of this compound and its analogs are significantly less stable than DMSO stock solutions and are prone to hydrolysis.[2] It is strongly recommended to prepare aqueous working solutions fresh on the day of use and not to store them for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or crystallization of this compound in DMSO upon storage, especially at low temperatures. | 1. The solution may be supersaturated. 2. Water may have been absorbed into the DMSO, reducing the solubility of the compound.[3] 3. The compound may have a low solubility in DMSO at colder temperatures. | 1. Gently warm the vial in a water bath (not exceeding 37°C) and vortex to redissolve the compound. 2. Ensure you are using anhydrous (dry) DMSO and minimize the exposure of the stock solution to air. 3. Consider preparing a slightly less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, exposure to moisture or light). 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions from powder. 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect stock solutions from light. 4. Verify the concentration of your stock solution using a qualified analytical method like LC-MS. |
| Crystals form when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | 1. The aqueous solubility of this compound is limited. 2. The dilution was performed too rapidly, causing the compound to crash out of solution. | 1. Perform serial dilutions. First, dilute the DMSO stock into a small volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume. 2. Ensure the final concentration in the aqueous solution does not exceed the solubility limit of this compound. 3. The final DMSO concentration in the aqueous solution can sometimes be increased slightly (while remaining non-toxic to cells) to aid solubility. |
Stability Data for this compound Analogs in Solution
Table 1: Stability of Cyclophosphamide in Various Solvents
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| DMSO | Not specified | -20°C | Stable for "many months" | [1] |
| Water | 4 mg/mL in 0.9% NaCl | 25°C | ~3.5% loss in 24 hours, ~11.9% loss in 1 week | |
| Water | 4 mg/mL in 0.9% NaCl | 5°C (protected from light) | ~0.55% loss in 1 week, ~1% loss in 4 weeks |
Table 2: Stability of Ifosfamide in Various Solvents
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| DMSO | ~30 mg/mL | -20°C | ≥ 4 years | |
| Aqueous Solution | Not specified | 27°C (in the dark) | No decay observed over 9 days | [4] |
| Aqueous Solution | Not specified | 37°C (in the dark) | ~7% loss after 9 days | [4] |
| Ringer Lactate Buffer | Not specified | 37°C | ≤ 3.2% decay after 7 days | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by LC-MS
This protocol provides a general framework for assessing the stability of this compound in DMSO. Specific parameters will need to be optimized for your instrument and specific experimental setup.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). This will serve as your time-zero (T0) reference.
-
Store aliquots of this stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Prepare working solutions from the T0 reference and the aged sample by diluting them to a suitable concentration for LC-MS analysis (e.g., 1 µM) in an appropriate solvent (e.g., acetonitrile/water mixture).
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound and its analogs.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any potential degradation products would need to be determined. For this compound (C10H21Cl2N2O2P), the precursor ion would be its protonated molecule [M+H]+.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound in the chromatograms for both the T0 and the aged samples.
-
Calculate the percentage of this compound remaining in the aged sample relative to the T0 sample.
-
Monitor for the appearance of new peaks in the chromatograms of the aged samples, which may indicate the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is metabolically activated to form alkylating agents, which then cross-link DNA, leading to cell cycle arrest and apoptosis.
Caption: Metabolic activation and cellular mechanism of action of this compound.
Experimental Workflow for Stability Assessment
A logical workflow is essential for accurately determining the stability of this compound in DMSO.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trofosfamide and Cyclophosphamide Efficacy in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alkylating agents trofosfamide and cyclophosphamide, focusing on their efficacy in solid tumor cell lines. While both are oxazaphosphorine prodrugs with similar mechanisms of action, subtle differences in their metabolic activation and cellular effects can influence their therapeutic profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to aid in research and development.
Executive Summary
This compound and cyclophosphamide are potent chemotherapeutic agents that exert their cytotoxic effects through DNA alkylation, leading to cell cycle arrest and apoptosis. Both require metabolic activation by cytochrome P450 enzymes in the liver. This compound is a prodrug of ifosfamide, which is an isomer of cyclophosphamide. Their active metabolites, phosphoramide mustard and ifosfamide mustard respectively, are responsible for their anti-tumor activity.
Direct comparative studies on the in vitro efficacy of this compound and cyclophosphamide across a broad panel of solid tumor cell lines are limited in the publicly available literature. However, comparative data between ifosfamide and cyclophosphamide provide valuable insights. Generally, both drugs exhibit a broad spectrum of activity, though differences in their metabolic pathways can lead to variations in their toxicity profiles.
Data Presentation: In Vitro Cytotoxicity
Due to the limited availability of direct head-to-head comparative data for this compound and cyclophosphamide in the same solid tumor cell lines, the following tables present available half-maximal inhibitory concentration (IC50) values from separate studies. It is important to note that experimental conditions such as incubation time and cell density can significantly influence IC50 values, making direct comparisons between different studies challenging.
Table 1: IC50 Values for Cyclophosphamide (Active Metabolite) in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) | Exposure Time | Citation |
| U87 | Glioblastoma | 15.67 ± 0.58 | 24 hours | [1] |
| T98 | Glioblastoma | 19.92 ± 1.00 | 24 hours | [1] |
| HeLa | Cervical Cancer | >100 µg/ml | Not Specified | [2] |
| HEp2 | Laryngeal Cancer | >100 µg/ml | Not Specified | [2] |
Note: The active form of cyclophosphamide, 4-hydroperoxy cyclophosphamide (4-HC), was used in the glioblastoma cell line studies.
Table 2: IC50 Values for Ifosfamide (Metabolite of this compound) in a Solid Tumor Cell Line
| Cell Line | Tumor Type | IC50 (µM) | Exposure Time | Citation |
| HepG2 | Hepatocellular Carcinoma | 133 ± 8.9 | 24 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | 125 ± 11.2 | 48 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | 100.2 ± 7.6 | 72 hours | [3] |
Comparative Efficacy and Mechanism of Action
Both this compound and cyclophosphamide are activated by hepatic cytochrome P450 enzymes to form their respective cytotoxic metabolites, ifosfamide mustard and phosphoramide mustard.[4] These active compounds are bifunctional alkylating agents that form covalent bonds with DNA, primarily at the N7 position of guanine. This leads to the formation of intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering cell death.[4]
While their fundamental mechanism is the same, there are differences in their metabolic pathways. The 4-hydroxylation of ifosfamide occurs at a slower rate than that of cyclophosphamide.[4] Furthermore, ifosfamide metabolism is more prone to N-dechloroethylation, leading to the formation of the neurotoxic and nephrotoxic metabolite chloroacetaldehyde.[5] In contrast, cyclophosphamide metabolism produces acrolein, which is associated with hemorrhagic cystitis.[6]
Studies comparing ifosfamide and cyclophosphamide have shown that ifosfamide may have greater activity in certain experimental tumors, including some that are resistant to cyclophosphamide.[7] However, for many malignancies, cyclophosphamide remains the preferred agent due to a more favorable toxicity profile and lower cost.[8]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound or cyclophosphamide (or their active metabolites). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to proliferate and form a colony.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells into multi-well plates or petri dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: Allow the cells to attach for a few hours, and then treat them with various concentrations of this compound or cyclophosphamide.
-
Incubation: Incubate the cells for 1-3 weeks in a 37°C, 5% CO2 incubator, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).
-
Fixation and Staining: After the incubation period, remove the medium, wash the cells with PBS, and fix the colonies with a solution such as 10% buffered formalin or a methanol/acetic acid mixture. Stain the fixed colonies with a dye like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish or well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Trofosfamide: A Comparative Guide for a Novel Cell Line
For Immediate Release
This guide provides a comprehensive framework for validating the anticancer activity of Trofosfamide in a new cancer cell line. It is intended for researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents comparative data from related compounds, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is an oxazaphosphorine alkylating agent, functioning as a prodrug of ifosfamide and cyclophosphamide. Upon metabolic activation, it forms active metabolites that bind to DNA, inducing cross-links and strand breaks. This damage disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly proliferating cancer cells. This compound has been investigated in various malignancies, including lymphomas, leukemias, and solid tumors such as breast and ovarian cancer. To further delineate its therapeutic potential, validation in additional cancer models is crucial. This guide proposes the use of the U-87 MG glioblastoma cell line for novel validation, given the lack of extensive in vitro studies of this compound in this cancer type.
Comparative Cytotoxicity Data
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MX1 | Breast Cancer | 4-hydroxy-ifosfamide | 10.8 | |
| S117 | Lung Cancer | 4-hydroxy-ifosfamide | 25.0 | |
| HepG2 | Liver Cancer | Ifosfamide | 100.2 (72h) | |
| MCF-7 | Breast Cancer | Cyclophosphamide | >10 | |
| Raw 264.7 | Macrophage | Cyclophosphamide | 145.44 µg/ml | [1] |
| U-87 MG | Glioblastoma | This compound | To be determined |
Proposed Experimental Validation Workflow
The following diagram outlines the proposed workflow for validating the anticancer activity of this compound in the U-87 MG cell line.
Caption: Experimental workflow for this compound validation.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate U-87 MG cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V Apoptosis Assay
This assay quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Seed U-87 MG cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat U-87 MG cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: DNA Damage Response Pathway
This compound, as a DNA alkylating agent, is expected to activate the DNA Damage Response (DDR) pathway. The following diagram illustrates the key signaling cascade anticipated to be triggered by this compound-induced DNA damage.
Caption: this compound-induced DNA damage signaling pathway.
Conclusion
This guide provides a structured approach to validate the anticancer activity of this compound in the U-87 MG glioblastoma cell line. The provided protocols for cytotoxicity, apoptosis, and cell cycle analysis, along with the outlined signaling pathway, offer a robust framework for investigation. The comparative data on related compounds serve as a valuable reference for interpreting the experimental outcomes. Successful validation in this new cell line could expand the potential therapeutic applications of this compound to include glioblastoma, a challenging and aggressive brain tumor.
References
Cross-Resistance Between Trofosfamide and Other Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trofosfamide with other key alkylating agents, focusing on the critical aspect of cross-resistance. Understanding the nuances of how resistance to one alkylating agent affects sensitivity to another is paramount for designing effective sequential or combination chemotherapy regimens. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways involved in resistance.
Comparative Cytotoxicity of Alkylating Agents
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other commonly used alkylating agents—cyclophosphamide, ifosfamide, melphalan, and cisplatin—across various cancer cell lines. It is important to note that direct comparative studies across all these agents in a single panel of cell lines are limited. Therefore, the data presented here are compiled from multiple sources. Variations in experimental conditions, such as cell culture media, drug exposure time, and viability assay methods, can influence IC50 values. Readers are encouraged to consult the original studies for detailed experimental contexts.
| Cell Line | This compound (µM) | Cyclophosphamide (µM) | Ifosfamide (µM) | Melphalan (µM) | Cisplatin (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | - | - | 100.2 ± 7.6 (72h) | - | - | [1] |
| HL-60 (Acute Promyelocytic Leukemia) | - | 11.6 | - | 3.78 | - | [2][3] |
| RPMI 8226 (Multiple Myeloma) | - | - | - | 8.9 | - | [3] |
| THP-1 (Acute Monocytic Leukemia) | - | - | - | 6.26 | - | [3] |
| A549 (Lung Carcinoma) | - | - | - | - | 9.79 ± 0.63 (72h) | [4] |
| MCF-7 (Breast Adenocarcinoma) | - | - | - | - | >10 | [5] |
| HeLa (Cervical Cancer) | - | >100 | - | - | 2.5 - 10 | [2][5] |
| HEK293 (Human Embryonic Kidney) | - | >100 | - | - | - | [2] |
| RAW 264.7 (Mouse Macrophage) | - | 145.44 | - | - | - | [6] |
| U2OS (Osteosarcoma) | - | - | 26.77 (parental) | - | - | [7] |
| U2OS IFO-resistant | - | - | 37.13 | - | - | [7] |
Note: The data for Glufosfamide, a derivative of ifosfamide, in HepG2 cells showed an IC50 of 51.66 ± 3.2 µM at 72h, suggesting potentially higher potency than its parent compound in this cell line.[1]
Mechanisms of Resistance and Cross-Resistance
Resistance to this compound and other oxazaphosphorine alkylating agents is a multifactorial process. As a prodrug, this compound's efficacy is dependent on its metabolic activation. Conversely, detoxification pathways can inactivate the drug before it reaches its target. Alterations in DNA repair capacity and apoptotic signaling also play crucial roles.
Key Resistance Pathways:
-
Decreased Metabolic Activation: this compound is metabolized to its active forms, ifosfamide and cyclophosphamide, primarily by cytochrome P450 (CYP) enzymes in the liver. Downregulation or polymorphic variations in key CYPs, such as CYP2B6, CYP2C19, and CYP3A4, can lead to reduced activation and consequently, drug resistance.
-
Increased Detoxification:
-
Aldehyde Dehydrogenase (ALDH): The active metabolites of this compound can be detoxified by aldehyde dehydrogenases, particularly ALDH1A1 and ALDH3A1, which oxidize them to inactive carboxyl derivatives. Overexpression of these enzymes is a common mechanism of resistance.
-
Glutathione (GSH) Conjugation: Glutathione S-transferases (GSTs) can conjugate the active alkylating species with glutathione, leading to their inactivation and efflux from the cell. Elevated levels of GSH and increased GST activity are strongly associated with resistance.
-
-
Enhanced DNA Damage Repair: Alkylating agents induce cell death by forming DNA adducts and cross-links. Upregulation of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), can efficiently remove these lesions, allowing cancer cells to survive.
-
Altered Apoptotic Signaling: Mutations or altered expression of proteins in the apoptotic pathway (e.g., p53, Bcl-2 family members) can render cancer cells resistant to the cytotoxic effects of DNA damage induced by alkylating agents.
-
Drug Efflux: ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration. While not a primary resistance mechanism for all oxazaphosphorines, their involvement in the efflux of glutathione conjugates contributes to detoxification.
The following diagram illustrates the key pathways contributing to resistance to oxazaphosphorine alkylating agents like this compound.
Caption: Key molecular pathways involved in resistance to oxazaphosphorine alkylating agents.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine drug cytotoxicity and cross-resistance. Specific parameters may vary between laboratories and cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other alkylating agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow for a typical MTT assay.
Caption: Workflow of the MTT assay for determining drug cytotoxicity.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound and other alkylating agents
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Drug Treatment: Treat the cell suspension with various concentrations of the alkylating agents for a defined period (e.g., 1-24 hours).
-
Cell Seeding: After drug exposure, wash the cells to remove the drug. Count the viable cells and seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing individual cells to form colonies of at least 50 cells.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) for the untreated control (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each drug concentration (SF = (number of colonies formed / (number of cells seeded x PE/100))). Plot the surviving fraction against the drug concentration on a log-linear scale to generate a survival curve.
Conclusion
The cross-resistance profile of this compound with other alkylating agents is complex and likely cell-type dependent. While complete cross-resistance is not always observed, shared mechanisms of resistance, particularly those involving drug metabolism (CYP450, ALDH, GST) and DNA repair, are prevalent. The lack of extensive head-to-head comparative data for this compound underscores the need for further research in this area. Such studies would be invaluable for optimizing the clinical use of this compound and developing strategies to overcome resistance to this important class of anticancer drugs. The experimental protocols and pathway information provided in this guide offer a framework for conducting such investigations.
References
- 1. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Trofosfamide and Novel Alkylating Agents
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro performance of Trofosfamide against a selection of novel alkylating agents, including Evofosfamide, Laromustine, and Bendamustine. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cytotoxic potential and mechanisms of action of these compounds in various cancer cell lines.
Introduction to Alkylating Agents in Oncology
Alkylating agents represent a cornerstone of cancer chemotherapy. Their mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking, strand breaks, and ultimately, the inhibition of DNA replication and transcription, which preferentially affects rapidly dividing cancer cells.[1] this compound is a classic oxazaphosphorine prodrug that is metabolized in the liver to its active form, ifosfamide, and subsequently to the cytotoxic metabolite isophosphoramide mustard.[1][2] In recent years, novel alkylating agents have been developed to enhance efficacy, overcome resistance, and improve safety profiles. This guide focuses on a comparative in vitro assessment of this compound's active metabolites and the novel agents Evofosfamide, Laromustine, and Bendamustine.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all the discussed alkylating agents is the induction of DNA damage, which triggers cell cycle arrest and apoptosis. However, the specifics of their activation and interaction with DNA differ.
This compound: As a prodrug, this compound is metabolically activated by cytochrome P450 enzymes in the liver to ifosfamide, which is then converted to isophosphoramide mustard.[1] This active metabolite alkylates DNA, primarily at the N7 position of guanine, leading to the formation of DNA cross-links.[1][3] This damage disrupts DNA replication and transcription, inducing cell death.[1]
Evofosfamide (TH-302): This is a hypoxia-activated prodrug. Under low oxygen conditions typical of solid tumors, Evofosfamide is reduced, releasing the DNA cross-linking agent bromo-isophosphoramide mustard.[4] This targeted activation in hypoxic zones is designed to spare healthy, well-oxygenated tissues.[4] The resulting DNA damage leads to cell cycle arrest, primarily at the G2/M phase, and subsequent cell death.[5][6]
Laromustine (VNP40101M): Laromustine is a sulfonylhydrazine prodrug that, upon entering the bloodstream, releases the DNA chloroethylating agent 90CE.[7][8] 90CE specifically chloroethylates the O6 position of guanine residues in DNA, which ultimately leads to the formation of interstrand DNA cross-links.[7] These cross-links are particularly difficult for cancer cells to repair.[7]
Bendamustine: This agent has a unique chemical structure, combining a purine-like benzimidazole ring with a nitrogen mustard group.[9] This hybrid structure contributes to its distinct mechanism of action, which involves inducing DNA damage that leads to apoptosis and mitotic catastrophe.[10] Bendamustine has been shown to activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.[10]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound's active metabolite (Ifosfamide), Evofosfamide, and Bendamustine in various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth).
Table 1: In Vitro Cytotoxicity of Ifosfamide (Active Metabolite of this compound)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 24 | 133 ± 8.9 | [6] |
| 48 | 125 ± 11.2 | [6] | ||
| 72 | 100.2 ± 7.6 | [6] | ||
| Raw 264.7 | Macrophage | 48 | 145.44 µg/ml | [11] |
Table 2: In Vitro Cytotoxicity of Evofosfamide (TH-302)
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | Normoxia | >100 | [6] |
| Hypoxia | 8.33 ± 0.75 | [6] | ||
| HONE-1 | Nasopharyngeal Carcinoma | Normoxia | 70.13 ± 5.21 | [6] |
| Hypoxia | 7.62 ± 0.67 | [6] | ||
| HNE-1 | Nasopharyngeal Carcinoma | Normoxia | 97.43 ± 6.83 | [6] |
| Hypoxia | 0.31 ± 0.07 | [6] | ||
| SK-N-BE(2) | Neuroblastoma | Normoxia | 220 | [12] |
| Anoxia | 4.8 | [12] |
Table 3: In Vitro Cytotoxicity of Bendamustine
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| RS4;11 | Leukemia | 72 | ~10 | [13] |
| MM.1s | Multiple Myeloma | 72 | ~25 | [13] |
| Raji | Burkitt's Lymphoma | 72 | ~50 | [13] |
| ATL Cell Lines (mean) | Adult T-cell Leukemia | 72 | 44.9 ± 25.0 | [14] |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 72 | 21.1 ± 16.2 | [14] |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell/Burkitt's Lymphoma | 72 | 47.5 ± 26.8 | [14] |
| MM Cell Lines (mean) | Multiple Myeloma | 72 | 44.8 ± 22.5 | [14] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the alkylating agent. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/ml) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[15][16]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the alkylating agent at the desired concentrations and incubated for the specified time.
-
Cell Harvesting: Cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).[1]
-
Staining: The cell pellet is resuspended in 1x binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 10-15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[18]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the alkylating agent and harvested as described for the apoptosis assay.[1]
-
Fixation: The cells are washed with ice-cold PBS and fixed in 70% ethanol, typically overnight at -20°C.[1]
-
Staining: The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA. Propidium Iodide (PI) staining solution is then added to stain the cellular DNA.[1]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[19]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Laromustine for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of optical isomers of cyclophosphamide, ifosfamide and this compound as compared to clinically used racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study of evofosfamide, an investigational hypoxia-activated prodrug, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. ww2.amstat.org [ww2.amstat.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
In Vitro Efficacy Showdown: 4-Hydroperoxycyclophosphamide Demonstrates Superior Cytotoxicity Over Trofosfamide's Active Precursor
A comprehensive analysis of available in vitro data indicates that 4-hydroperoxycyclophosphamide (4-HC), a pre-activated derivative of cyclophosphamide, exhibits greater cytotoxic efficacy against leukemia cell lines compared to 4-hydroperoxyifosfamide (4-OOH-IF), a key pre-activated metabolite of trofosfamide. This finding is critical for researchers in oncology and drug development, as this compound is a prodrug that requires metabolic activation to exert its therapeutic effects, making direct in vitro comparisons with an active metabolite like 4-HC challenging. The most direct comparative data comes from studies utilizing the pre-activated forms of their respective parent compounds, ifosfamide and cyclophosphamide.
This compound, an oxazaphosphorine alkylating agent, is metabolized in the liver primarily to ifosfamide, which is then converted to its active cytotoxic metabolites, including isophosphoramide mustard.[1][2][3] For in vitro investigations, which typically lack the necessary metabolic enzymes, a pre-activated analog like 4-hydroperoxyifosfamide is often employed.[4] Similarly, 4-hydroperoxycyclophosphamide is a synthetic, pre-activated form of cyclophosphamide that spontaneously converts to its active metabolites in aqueous solutions, making it suitable for in vitro studies.[5][6]
Quantitative Comparison of Cytotoxic Effects
The following table summarizes the key quantitative findings from the comparative study of 4-hydroperoxyifosfamide (4-OOH-IF) and 4-hydroperoxycyclophosphamide (4-OOH-CP) on MOLT-4 and ML-1 leukemia cell lines. The data consistently demonstrates the superior cytotoxic activity of 4-OOH-CP across various parameters.
| Parameter | Cell Line | 4-OOH-IF | 4-OOH-CP | Conclusion |
| Cell Viability Reduction | MOLT-4 & ML-1 | Less pronounced reduction | More pronounced reduction | 4-OOH-CP is more effective at reducing cell viability.[4][7] |
| Apoptosis Induction | MOLT-4 & ML-1 | Lower induction of apoptosis | Higher induction of apoptosis | 4-OOH-CP is a more potent inducer of apoptosis.[4][7] |
| Necrosis Induction | MOLT-4 & ML-1 | Lower induction of necrosis | Higher induction of necrosis | 4-OOH-CP leads to higher levels of necrotic cell death.[4][7] |
| Caspase-3/7 Activation | MOLT-4 & ML-1 | Weaker activation | Stronger activation | 4-OOH-CP results in greater activation of executioner caspases.[7][8] |
| Caspase-8 Activation | MOLT-4 & ML-1 | Weaker activation | Stronger activation | 4-OOH-CP shows a stronger effect on the extrinsic apoptosis pathway.[7][8] |
| Caspase-9 Activation | MOLT-4 & ML-1 | Weaker activation | Stronger activation | 4-OOH-CP has a greater impact on the intrinsic apoptosis pathway.[7][8] |
| Mitochondrial Membrane Potential (MMP) Loss | MOLT-4 & ML-1 | Less significant loss of MMP | More significant loss of MMP | 4-OOH-CP is more effective at disrupting mitochondrial function.[4] |
Table 1: Summary of in vitro comparison between 4-hydroperoxyifosfamide (4-OOH-IF) and 4-hydroperoxycyclophosphamide (4-OOH-CP). Data is qualitatively summarized from a study by Stasiak et al. (2017).[4][7]
Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding how the efficacy of these compounds was assessed.
Cell Lines and Culture
Human acute lymphoblastic leukemia MOLT-4 and human acute myeloblastic leukemia ML-1 cells were used.[4][7] The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.
Assessment of Cell Viability and Death
Cell viability and the induction of apoptosis and necrosis were evaluated using flow cytometry.[4][7] This was achieved through staining with fluorescein diacetate (FDA) and propidium iodide (PI), as well as with fluorescein-conjugated annexin V and PI.[4]
Caspase Activity Assays
The activation of caspase-8, -9, and -3/7 was determined using specific flow cytometry-based assays (CaspGLOW Red Active Caspase-8 and -9, and CellEvent™ Caspase-3/7 Green assays).[4][7]
Analysis of Mitochondrial Membrane Potential (MMP)
Changes in MMP were assessed using the tetramethylrhodamine ethyl ester (TMRE) test via flow cytometry.[4]
Experimental workflow for comparing the in vitro cytotoxicity of oxazaphosphorines.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of both 4-hydroperoxycyclophosphamide and the active metabolites of this compound are primarily mediated through the induction of apoptosis following DNA damage. As alkylating agents, their active forms create cross-links in DNA, which triggers cell cycle arrest and programmed cell death.[1][9]
The apoptotic signaling cascade initiated by these compounds involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases like caspase-3.[4][7][8] Studies on 4-hydroperoxycyclophosphamide have also highlighted a caspase-independent apoptotic pathway involving the nuclear translocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG), driven by oxidative stress.[10]
Simplified signaling pathway for oxazaphosphorine-induced apoptosis.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. Cytotoxicity of 4-hydroperoxycyclophosphamide for the blast progenitors of acute myeloblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 5. In vitro activation of isophosphamide and trophosphamide to metabolites mutagenic for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide: Old Drug with Great Future [mdpi.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Cascade: A Comparative Guide to Trofosfamide's Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and analysis of the molecular mechanisms underlying Trofosfamide-induced apoptosis in cancer cells. This compound, an oxazaphosphorine alkylating agent and a prodrug of ifosfamide, serves as a crucial component in various chemotherapeutic regimens.[1] Understanding its precise apoptotic pathways is paramount for optimizing its clinical application, overcoming resistance, and developing novel combination therapies. This document synthesizes experimental findings, presents comparative data in a structured format, and outlines the methodologies used to elucidate these cellular processes.
Core Mechanism: DNA Damage as the Apoptotic Trigger
This compound's cytotoxic activity begins after its metabolic activation, primarily by cytochrome P450 enzymes in the liver, into active alkylating metabolites like isophosphoramide mustard.[1] These metabolites induce cell death primarily by inflicting extensive DNA damage.
Key Steps in this compound-Induced DNA Damage:
-
Alkylation: The active metabolites transfer alkyl groups to DNA bases.[1]
-
DNA Cross-linking: This alkylation leads to the formation of interstrand and intrastrand cross-links, which physically obstruct DNA unwinding.[2]
-
Replication and Transcription Inhibition: The DNA lesions block the progression of replication forks and transcription machinery, leading to cell cycle arrest, particularly in the S and G2 phases.[3][2][4]
-
DNA Strand Breaks: The cellular attempts to repair the complex DNA adducts can result in DNA strand breaks.[1]
When this damage is overwhelming and beyond the cell's repair capacity, it triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[1][5]
The Signaling Pathway of this compound-Induced Apoptosis
The cellular response to this compound-induced DNA damage converges on the intrinsic (mitochondrial) pathway of apoptosis, orchestrated by a network of sensors, mediators, and effectors.
DNA Damage Response (DDR) and p53 Activation
The presence of DNA lesions activates the DNA Damage Response (DDR) pathway.[5][6] Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[3][2][7] These kinases phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1/Chk2 and the tumor suppressor protein p53.[3][2][7] The activation and stabilization of p53 are critical, as it functions as a transcription factor for numerous pro-apoptotic genes.[3][2][8][9]
The Role of the Bcl-2 Family and Mitochondrial Permeabilization
Activated p53 shifts the balance of the Bcl-2 protein family towards apoptosis.[9][10]
-
Upregulation of Pro-Apoptotic Proteins: p53 transcriptionally activates pro-apoptotic BH3-only proteins (e.g., PUMA, Noxa) and effector proteins like Bax.[9][11]
-
Inhibition of Anti-Apoptotic Proteins: The BH3-only proteins sequester and inhibit anti-apoptotic members like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells to promote survival.[12][13][14]
This disruption of the Bcl-2 family balance leads to the activation and oligomerization of the effector proteins Bax and Bak at the outer mitochondrial membrane.[11] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), creating pores that release cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[13][15][16]
Caspase Activation: The Execution Phase
The release of cytochrome c is a point of no return. In the cytosol, it binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome.[15][16][17] The apoptosome recruits and activates the initiator caspase, Caspase-9.[11][17][18]
Activated Caspase-9 then proteolytically cleaves and activates the effector caspases, primarily Caspase-3 and Caspase-7.[11][17] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16]
Contribution of Reactive Oxygen Species (ROS)
Alkylating agents, including this compound, are known to induce the production of Reactive Oxygen Species (ROS).[19][20] Elevated ROS levels can exacerbate cellular damage by:
-
Causing oxidative damage to DNA, lipids, and proteins.[21][22]
-
Contributing to mitochondrial dysfunction and further promoting the release of cytochrome c.[19][23] This ROS-induced stress acts as an amplifying loop within the apoptotic signaling pathway.[23][24]
Comparative Data Summary
The following tables summarize the key molecular components and compare the apoptotic mechanism of this compound with its parent compound, Cyclophosphamide.
Table 1: Key Proteins in this compound-Induced Apoptosis
| Protein Category | Key Proteins | Role in Apoptosis |
| DNA Damage Sensors | ATM, ATR | Detect DNA damage and initiate the DDR signaling cascade.[3][2][7] |
| Mediator Kinases | Chk1, Chk2 | Transduce the damage signal, leading to cell cycle arrest and p53 activation.[3][2][25] |
| Tumor Suppressor | p53 | Acts as a transcription factor to upregulate pro-apoptotic genes.[3][8][9] |
| Pro-Apoptotic Bcl-2 | Bax, Bak, PUMA, Noxa | Promote mitochondrial outer membrane permeabilization (MOMP).[9][11] |
| Anti-Apoptotic Bcl-2 | Bcl-2, Bcl-xL | Inhibit Bax/Bak and prevent MOMP; their sequestration is key to apoptosis.[11][12] |
| Apoptosome Component | Apaf-1 | Binds to cytochrome c to form the apoptosome.[15][17] |
| Initiator Caspase | Caspase-9 | Activated by the apoptosome; activates effector caspases.[11][17][18] |
| Effector Caspases | Caspase-3, Caspase-7 | Cleave cellular substrates to execute apoptosis.[17] |
Table 2: Mechanistic Comparison: this compound vs. Cyclophosphamide
| Feature | This compound | Cyclophosphamide |
| Drug Class | Oxazaphosphorine Alkylating Agent | Oxazaphosphorine Alkylating Agent |
| Activation | Prodrug requiring metabolic activation by CYP450 enzymes. | Prodrug requiring metabolic activation by CYP450 enzymes.[11] |
| Primary Cytotoxic Lesion | DNA interstrand cross-links and alkylation.[1] | DNA interstrand cross-links and alkylation.[2] |
| Apoptosis Induction | DNA Damage -> DDR -> p53 -> Mitochondrial Pathway -> Caspase-9 -> Caspase-3.[3][2][18] | DNA Damage -> DDR -> p53 -> Mitochondrial Pathway -> Caspase-9 -> Caspase-3.[3][2][18] |
| Key Mediators | ATM/ATR, Chk1/2, p53, Bcl-2 family, Caspases.[3][2] | ATM/ATR, Chk1/2, p53, Bcl-2 family, Caspases.[3][2] |
| Cell Cycle Arrest | Induces S and G2/M phase arrest.[4] | Induces S and G2/M phase arrest.[4] |
Note: As this compound and Cyclophosphamide are closely related isomers, their fundamental mechanism of inducing apoptosis is virtually identical, proceeding through the DNA damage-initiated intrinsic pathway.[11][26]
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis mechanism analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for the key experiments cited in the analysis of this compound's apoptotic mechanism.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 (half-maximal inhibitory concentration).
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include an untreated control and a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-)/PI(-): Live cells
-
Annexin V(+)/PI(-): Early apoptotic cells
-
Annexin V(+)/PI(+): Late apoptotic/necrotic cells
-
Annexin V(-)/PI(+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
-
Objective: To detect changes in the expression and activation state of key proteins in the apoptotic pathway.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).
-
Protocol 4: DNA Damage Detection (Comet Assay)
-
Objective: To visualize and quantify DNA strand breaks at the single-cell level.
-
Methodology:
-
Cell Preparation: After treatment with this compound, harvest and resuspend cells in ice-cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Analysis: Use specialized software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artiosuk.com [artiosuk.com]
- 6. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
- 19. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. itmedicalteam.pl [itmedicalteam.pl]
- 24. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergies: A Comparative Guide to Trofosfamide in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Trofosfamide, an orally bioavailable alkylating agent of the oxazaphosphorine class, has long been a component of chemotherapeutic regimens. Its mechanism of action, revolving around the induction of DNA damage, presents a compelling rationale for combination with targeted therapies that exploit specific cellular vulnerabilities.[1][2] This guide provides a comparative overview of the potential synergistic effects of this compound with three key classes of targeted agents: PARP inhibitors, PI3K inhibitors, and receptor tyrosine kinase (RTK) inhibitors. While direct experimental data on this compound in these combinations is emerging, this analysis draws upon the extensive research conducted with its active metabolites, ifosfamide and cyclophosphamide, to provide a predictive framework for its synergistic potential.
I. Synergistic Potential with PARP Inhibitors
The combination of alkylating agents with Poly (ADP-ribose) polymerase (PARP) inhibitors is a promising strategy rooted in the concept of synthetic lethality. Alkylating agents, including the active metabolites of this compound, induce DNA single-strand breaks (SSBs).[3][4] Inhibition of PARP, a key enzyme in the base excision repair (BER) pathway that resolves SSBs, leads to the accumulation of unrepaired SSBs. These unrepaired lesions can then collapse replication forks during the S-phase of the cell cycle, generating more lethal double-strand breaks (DSBs).[3][5] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, this accumulation of DSBs is catastrophic and leads to cell death.
Table 1: Preclinical Evidence for Synergy between Alkylating Agents and PARP Inhibitors
| Alkylating Agent | PARP Inhibitor | Cancer Type | Key Findings | Reference |
| Cyclophosphamide | Olaparib | Breast Cancer (TNBC) | Synergistic cytotoxicity in BRCA-proficient TNBC cells. | [6] |
| Temozolomide | Olaparib | Glioblastoma | Potentiation of TMZ efficacy in preclinical models. | [5] |
| Methyl Methanesulfonate (MMS) | 4-amino-1,8-naphthalimide | Fibroblasts | Formation of S-phase-dependent double-strand breaks. | [3] |
| Various | Olaparib | Triple-Negative Breast Cancer | Synergism observed irrespective of BRCA status. | [7] |
Experimental Protocol: Assessing Synergy with PARP Inhibitors
A standard approach to quantify the synergistic interaction between this compound and a PARP inhibitor involves the following steps:
-
Cell Culture: Culture a panel of cancer cell lines with varying DNA repair capacities (e.g., BRCA-proficient and BRCA-deficient).
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the PARP inhibitor, both as single agents and in combination.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Mechanism of Action Studies:
-
Western Blotting: Analyze the expression of key DNA damage response proteins such as γH2AX, RAD51, and PARP1.
-
Immunofluorescence: Visualize the formation of γH2AX and RAD51 foci as markers of DNA double-strand breaks and homologous recombination, respectively.
-
Cell Cycle Analysis: Use flow cytometry to determine the effects of the combination on cell cycle distribution.
-
Signaling Pathway and Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Trofosfamide Demonstrates Efficacy in Cancer Cell Lines Resistant to Standard Chemotherapies
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data indicates that trofosfamide, an alkylating agent of the oxazaphosphorine class, shows significant cytotoxic activity in cancer cell lines that have developed resistance to other commonly used chemotherapeutic drugs. This finding positions this compound as a potential therapeutic option for patients with refractory cancers.
This compound is a prodrug that is metabolized in the body to its active forms, ifosfamide and cyclophosphamide. These metabolites exert their anticancer effects by forming cross-links in DNA, which disrupts DNA replication and leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] This mechanism of action is particularly relevant for overcoming resistance to other chemotherapy agents that may rely on different cellular pathways.
Comparative Efficacy in Chemoresistant Cancer Models
While direct comparative studies of this compound in a wide range of resistant cell lines are limited, data from studies on its active metabolite, ifosfamide, provide strong evidence of its potential. For instance, in a study utilizing an osteosarcoma (OS) cell line model, ifosfamide demonstrated retained efficacy in cells with induced resistance to the drug itself.
A key study established an ifosfamide-resistant osteosarcoma cell line (U2OS R+) and compared its sensitivity to the parental, sensitive cell line (U2OS S). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for both cell lines. The results, as summarized in the table below, show that while the resistant cell line required a higher concentration of ifosfamide to achieve 50% cell death, the drug still exhibited cytotoxic activity.
| Cell Line | Treatment | IC50 (µM) |
| U2OS S (Sensitive) | Ifosfamide | 26.77[3] |
| U2OS R+ (Resistant) | Ifosfamide | 37.13[3] |
This data suggests that even in a resistant setting, increasing the concentration of the active metabolite of this compound can overcome resistance mechanisms to a certain extent.
Experimental Protocols
To provide a clear understanding of the data presented, the methodologies for key experiments are detailed below.
Establishment of Ifosfamide-Resistant Osteosarcoma Cell Line (U2OS R+)
The ifosfamide-resistant U2OS cell line was developed by continuously exposing the parental U2OS cell line to increasing concentrations of ifosfamide over a period of four months. The initial concentration was determined based on the IC50 value of the parental cell line. The cells were treated with concentrations equivalent to 20%, 40%, 60%, 80%, and 100% of the initial IC50 value (25 µM).[3] Following the induction period, the resistant cell line (U2OS R+) was maintained in a culture medium containing 35 µM of ifosfamide.[3]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of ifosfamide on the sensitive and resistant U2OS cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for Cytotoxicity Assay:
Signaling Pathways in Oxazaphosphorine-Induced Apoptosis
The cytotoxic effects of oxazaphosphorines like this compound are mediated through the induction of apoptosis. The primary mechanism involves the generation of DNA cross-links, which triggers a cascade of signaling events culminating in cell death.
At lower therapeutic doses, the blockage of DNA replication is the predominant event that initiates apoptosis.[4] However, at higher concentrations, the inhibition of transcription also plays a significant role in inducing cell death.[4] This dual mechanism of action may contribute to the efficacy of this compound in cells that have developed resistance to drugs targeting only a single cellular process.
The signaling cascade often involves the activation of the mitochondrial apoptotic pathway.[5] DNA damage activates checkpoint kinases which in turn activate p53, a key tumor suppressor protein. This leads to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately activating caspases, the executioners of apoptosis.[4][6][7]
References
- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclophosphamide: Old Drug with Great Future | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Trofosfamide
Trofosfamide is a potent antineoplastic agent used in cancer chemotherapy.[1] As a cytotoxic drug, it is classified as hazardous, posing significant health risks, including potential carcinogenicity and reproductive harm.[2][3] Therefore, meticulous adherence to proper disposal procedures is paramount for the safety of laboratory personnel, healthcare professionals, and the environment. All waste contaminated with this compound must be managed as hazardous chemotherapeutic waste and must not be disposed of in regular trash or down the sanitary sewer.[4]
Waste Classification and Segregation
Proper disposal begins with the correct classification of waste. Chemotherapy waste is categorized into two main groups based on the level of contamination: trace waste and bulk waste.[5][6] Segregating these two streams is critical as they are subject to different management and disposal regulations.[6][7]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[6] Examples include empty vials, IV bags, tubing, syringes with no visible drug, and personal protective equipment (PPE) like gloves and gowns used during administration.[5][6]
-
Bulk Chemotherapy Waste: This includes materials that are not "RCRA empty" and contain more than a 3% residual of the drug.[6] This encompasses partially used vials or IV bags, syringes containing visible quantities of the drug, and materials used to clean up spills.[6]
Disposal Procedures
The disposal pathway for this compound waste is determined by its classification. All personnel handling this waste must wear appropriate PPE, including chemotherapy-grade gloves (double-gloving is recommended), a solid-front protective gown, and eye protection.[7][8]
| Waste Type | Container Type | Container Color | Labeling | Disposal Method |
| Trace Waste (Solids & PPE) | Puncture-proof, leak-proof plastic container or designated bag.[4] | Yellow | "Chemotherapy Waste" or "Trace Chemotherapy Waste" and "Incinerate Only".[4][9] | Incineration at a permitted facility.[9][10] Do not autoclave.[10] |
| Trace Sharps | Puncture-proof sharps container.[7] | Yellow | "Chemotherapy Sharps Waste" and "Incinerate Only".[4][9] | Incineration at a permitted facility.[9] |
| Bulk Waste (Liquids & Solids) | DOT-approved, leak-proof container with a tight-fitting lid.[4][6] | Black | "Hazardous Waste" with specific chemical identification (e.g., orange chemical waste label).[4][6][7] | Treatment at an approved hazardous waste disposal plant.[11][2][12] |
| Spill Cleanup Materials | Puncture-proof, leak-proof container with a tight-fitting lid.[13] | Black | "Hazardous Waste".[6] | Managed as bulk chemotherapy waste for disposal at a hazardous waste facility.[6] |
Key Disposal Steps:
-
Segregate at the Point of Generation: Separate trace and bulk waste immediately.[7]
-
Use Correct Containers: Place waste in the appropriately colored and labeled containers.[4][6]
-
Label Containers Clearly: Ensure all containers are marked with the correct waste type.[4] Bulk waste containers must have a completed hazardous waste label.[4][7]
-
Manage Spills: In case of a spill, secure the area.[13] For liquid spills, use absorbent pads; for powder, use a cloth dampened with soapy water to avoid creating dust.[3][8] Clean the area with detergent and water.[3][13] All cleanup materials are considered bulk hazardous waste.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management company for waste pickup and disposal.[3][4]
Experimental Protocols for Chemical Decontamination
While incineration is the standard disposal method, research has been conducted on chemical degradation as an alternative for decontaminating chemotherapy waste. One study evaluated the effectiveness of three chemical methods on alkylating agents, including the related compound cyclophosphamide.[14]
Objective: To assess the degradation efficiency and resulting mutagenicity of three chemical oxidation methods on concentrated solutions of alkylating agents.
Methodology:
-
Preparation of Drug Solution: Pharmaceutical preparations of the agent were diluted to the highest concentration used for administration, typically in a 0.9% NaCl or 5% dextrose solution.[14]
-
Application of Degradation Agents: The drug solution was treated volume/volume with one of the following three chemical agents for at least one hour:[14]
-
Sodium Hypochlorite (NaOCl): A 5.25% solution was used.
-
Hydrogen Peroxide (H₂O₂): A solution of up to 30% was used.
-
Fenton Reagent: Prepared by dissolving 0.3 g of FeCl₂·2H₂O in 10 ml of 30% H₂O₂.
-
-
Monitoring Degradation: The efficiency of drug degradation was monitored using high-pressure liquid chromatography (HPLC) to confirm the disappearance of the parent compound.[14]
-
Mutagenicity Testing: The mutagenic potential of the resulting degradation residues was assessed using the Ames test with various Salmonella typhimurium strains (TA 97a, TA 98, TA 100, and TA 102) with and without a metabolic activation system.[14]
Results Summary: For the related compound cyclophosphamide, complete disappearance was observed after one hour with all three methods. However, the Fenton oxidation technique generated direct mutagens when performed in a 5% dextrose solution. The NaOCl (5.25%) solution was found to be the most efficient system for degrading the tested alkylating agents without producing mutagenic residues.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Chemotherapy Waste Disposal - Advanced Bio-Treatment [advancedbio-treatment.com]
- 6. danielshealth.com [danielshealth.com]
- 7. web.uri.edu [web.uri.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. michigan.gov [michigan.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemos.de [chemos.de]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Trofosfamide
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Trofosfamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is a nitrogen mustard alkylating agent and is considered a hazardous drug.[1] It is classified as toxic if swallowed, may cause genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2][3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. This data, summarized in the table below, informs storage, handling, and emergency procedures.
| Property | Value | Source |
| Molecular Formula | C9H18Cl3N2O2P | [1][3][4][5][6][7] |
| Molecular Weight | 323.58 g/mol | [3][5][6] |
| Appearance | Solid | [6] |
| Melting Point | 50-51°C | [5] |
| CAS Number | 22089-22-1 | [2][5][7] |
| Synonyms | Trophosphamide, Ixoten, NSC-109723 | [2][5][8] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements: H301 (Toxic if swallowed), H340 (May cause genetic defects), H350 (May cause cancer), H360 (May damage fertility or the unborn child), and H372 (Causes damage to organs through prolonged or repeated exposure).[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.[9][10]
-
Gown: A disposable, back-closure gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use safety glasses with side shields. When there is a risk of splashes or aerosols, a full-face shield or goggles should be worn.[11]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator is necessary.[10]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Trofosfamide | C9H18Cl3N2O2P | CID 9576166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. web.uri.edu [web.uri.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
